4-chloro-N-cyclopentyl-2-nitrobenzamide
Beschreibung
Eigenschaften
IUPAC Name |
4-chloro-N-cyclopentyl-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c13-8-5-6-10(11(7-8)15(17)18)12(16)14-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGBJCJQRSGWRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis of 4-chloro-N-cyclopentyl-2-nitrobenzamide from 4-chloro-2-nitrobenzoic acid
Executive Summary
The synthesis of 4-chloro-N-cyclopentyl-2-nitrobenzamide from 4-chloro-2-nitrobenzoic acid is a critical amidation process often utilized in the development of pharmaceutical building blocks and biologically active ligands. This whitepaper provides an in-depth mechanistic rationale, comparative strategic evaluation, and a self-validating experimental protocol for achieving high-yield amide bond formation. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the chemical causality that dictates reagent selection, reaction conditions, and purification strategies.
Mechanistic Rationale & Substrate Analysis
Amide bond formation is a foundational transformation in organic synthesis, typically requiring the activation of a stable carboxylic acid prior to nucleophilic attack by an amine[1]. In this specific synthesis, the substrates present unique steric and electronic challenges:
-
The Electrophile (4-chloro-2-nitrobenzoic acid): The presence of an ortho-nitro group introduces significant steric hindrance around the carbonyl carbon. Furthermore, the strong electron-withdrawing nature of both the nitro and chloro groups deactivates the aromatic ring but highly sensitizes the resulting activated carbonyl to hydrolysis. Literature indicates that standard coupling of 4-chloro-2-nitrobenzoic acid can be unusually slow (taking up to 3 days with standard peptide coupling reagents), necessitating the generation of a highly reactive acid chloride intermediate[2].
-
The Nucleophile (Cyclopentylamine): Cyclopentylamine is a secondary-alkyl primary amine. It is a strong nucleophile but carries moderate steric bulk due to the cyclopentyl ring.
To overcome the sluggish kinetics associated with the ortho-nitro steric shield, the conversion of the carboxylic acid to an acid chloride using oxalyl chloride (COCl)2 or thionyl chloride (SOCl2) is the most kinetically favorable pathway[2].
Strategic Evaluation of Amidation Methods
Selecting the correct activation strategy is paramount for maximizing yield and minimizing epimerization or side-product formation[1]. Table 1 summarizes the quantitative and qualitative data used to select the optimal synthetic route.
Table 1: Quantitative Comparison of Amidation Strategies for 4-chloro-2-nitrobenzoic acid
| Activation Method | Reagents | Equivalents Needed | Reaction Time | Avg. Yield | Causality / Notes |
| Acid Chloride | Oxalyl Chloride / DMF (cat.) | 1.2 - 1.5 eq | 2 - 4 hours | 85 - 95% | Preferred. Generates highly reactive intermediate. Gaseous byproducts ( CO2 , CO , HCl ) drive reaction forward. |
| Uronium Salts | HATU / DIPEA | 1.1 - 1.2 eq | 12 - 24 hours | 60 - 70% | Slower kinetics due to ortho-nitro steric hindrance. High cost of HATU limits scalability[1]. |
| Carbodiimide | EDC / HOBt / DIPEA | 1.2 - 1.5 eq | 24 - 72 hours | 40 - 50% | Unacceptably slow for this specific sterically hindered substrate[2]. |
| Flow Chemistry | TCT / Deep Eutectic Solvents | 1.0 - 1.1 eq | Continuous | 75 - 85% | Highly sustainable, but requires specialized microreactor setups[3]. |
Based on this evaluation, the Acid Chloride route via Oxalyl Chloride is selected for the detailed protocol below. It provides the necessary electrophilic activation to overcome the ortho-nitro group's steric bulk while allowing for a streamlined, one-pot (two-step) procedure.
Experimental Workflow & Logical Relationships
The following diagram illustrates the logical progression of the synthesis, highlighting the transition from stable starting material to reactive intermediate, and finally to the target amide.
Fig 1: Experimental workflow for the synthesis of 4-chloro-N-cyclopentyl-2-nitrobenzamide.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system: each step includes built-in checks (e.g., gas evolution, TLC monitoring, specific workup washes) to ensure the reaction is proceeding as dictated by the chemical logic.
Materials Required:
-
Substrate: 4-chloro-2-nitrobenzoic acid (1.0 eq, 10 mmol, 2.01 g)
-
Activation Reagent: Oxalyl chloride (1.5 eq, 15 mmol, 1.28 mL)
-
Catalyst: N,N-Dimethylformamide (DMF) (0.05 eq, catalytic, ~2 drops)
-
Nucleophile: Cyclopentylamine (1.2 eq, 12 mmol, 1.18 mL)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol, 4.35 mL)
-
Solvent: Anhydrous Dichloromethane (DCM) (50 mL)
Step-by-Step Methodology:
Phase 1: Formation of the Acid Chloride
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (or under an inert Argon atmosphere).
-
Dissolution: Suspend 4-chloro-2-nitrobenzoic acid (2.01 g) in anhydrous DCM (30 mL). Causality: The acid may not fully dissolve until the acid chloride is formed; this visual cue acts as an initial progress indicator.
-
Catalysis: Add 2 drops of anhydrous DMF. Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack intermediate, which is the true chlorinating agent.
-
Activation: Cool the mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (1.28 mL) dropwise over 10 minutes.
-
Validation Check (Gas Evolution): Observe immediate effervescence. This is the release of CO2 and CO gases, confirming the activation mechanism is active.
-
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The mixture should become a clear, homogeneous yellow solution, indicating complete conversion to 4-chloro-2-nitrobenzoyl chloride.
-
Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and HCl gas. Re-dissolve the resulting residue in fresh anhydrous DCM (20 mL).
Phase 2: Amide Coupling 8. Preparation: In a separate flask, prepare a solution of cyclopentylamine (1.18 mL) and DIPEA (4.35 mL) in anhydrous DCM (10 mL). Cool this solution to 0 °C. Causality: DIPEA is chosen as a non-nucleophilic base to neutralize the HCl generated during coupling, preventing the protonation and subsequent deactivation of the cyclopentylamine nucleophile. 9. Coupling: Slowly add the acid chloride solution (from Step 7) dropwise to the amine solution at 0 °C. Causality: The dropwise addition at low temperature controls the exothermic nucleophilic acyl substitution, preventing thermal degradation and side-reactions. 10. Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. 11. Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system. The disappearance of the acid chloride spot (which usually streaks or converts back to acid on silica) and the appearance of a new, less polar UV-active spot confirms product formation.
Phase 3: Workup and Purification 12. Quenching: Dilute the reaction mixture with an additional 30 mL of DCM. 13. Acid Wash: Wash the organic layer with 1N aqueous HCl (2 x 25 mL). Causality: This protonates any unreacted cyclopentylamine and DIPEA, pulling them into the aqueous waste layer. 14. Base Wash: Wash the organic layer with saturated aqueous NaHCO3 (2 x 25 mL). Causality: This deprotonates any unreacted 4-chloro-2-nitrobenzoic acid (if hydrolysis occurred), removing it from the organic phase. 15. Brine Wash & Drying: Wash with brine (25 mL), dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. 16. Final Validation: The resulting crude solid is 4-chloro-N-cyclopentyl-2-nitrobenzamide. Validate purity via 1H -NMR (looking for the characteristic cyclopentyl multiplet around 4.3 ppm and the amide N-H broad singlet) and LC-MS.
References
- Chemical Society Reviews (RSC Publishing)
- Evaluation and Biological Properties of Reactive Ligands for the Mapping of the Glycine Site on the N-Methyl-d-aspartate (NMDA)
- Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution PMC - National Institutes of Health URL
Sources
4-Chloro-N-cyclopentyl-2-nitrobenzamide: A Comprehensive Guide to Synthesis, Purification, and Analytical Validation
Executive Summary
The synthesis of highly specific benzamide derivatives is a cornerstone of modern drug discovery. 4-chloro-N-cyclopentyl-2-nitrobenzamide (CAS: 349398-85-2) is a structurally significant intermediate and active scaffold, frequently utilized in the development of polycyclic Toll-like receptor (TLR7/8) antagonists and targeted immunomodulatory agents,[1].
This whitepaper provides a field-proven, in-depth technical protocol for the synthesis and purification of this compound. By moving beyond a simple list of instructions, this guide details the mechanistic causality behind reagent selection, establishes a self-validating workflow for purification, and provides the quantitative data required for seamless laboratory scale-up.
Mechanistic Rationale & Retrosynthetic Analysis
The target molecule features an amide linkage connecting a cyclopentyl ring to a central benzene core, which is further substituted with an ortho-nitro group and a para-chloro group.
The Challenge of the Ortho-Nitro Substituent
Synthesizing amides from 4-chloro-2-nitrobenzoic acid (CAS: 6280-88-2)[2] presents specific chemical challenges. The ortho-nitro group exerts a strong electron-withdrawing effect (-I, -M), which theoretically increases the electrophilicity of the carbonyl carbon. However, this is heavily counteracted by extreme steric hindrance. Traditional activation methods (e.g., forming an acyl chloride via thionyl chloride) often require harsh conditions that can lead to undesired side reactions or degradation.
The HATU Advantage
To overcome this steric barrier, a mild, uronium-based coupling strategy utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the optimal choice[1].
-
Causality: HATU reacts with the carboxylate to form a highly reactive O-Atab (7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance (a neighboring group effect) by hydrogen-bonding with the incoming cyclopentylamine. This significantly accelerates the amidation of the sterically hindered ortho-substituted benzoic acid compared to traditional EDC/HOBt coupling.
-
Base Selection: N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA). DIPEA is more sterically hindered, virtually eliminating its potential to act as a competing nucleophile against the active ester.
Fig 1: HATU-mediated amidation workflow for 4-chloro-N-cyclopentyl-2-nitrobenzamide synthesis.
Quantitative Data & Reagent Stoichiometry
The following tables summarize the physicochemical properties of the target compound and the precise stoichiometry required for a standard 10 mmol scale synthesis.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Compound Name | 4-chloro-N-cyclopentyl-2-nitrobenzamide |
| CAS Number | 349398-85-2 |
| Molecular Formula | C12H13ClN2O3 |
| Molecular Weight | 268.6962 g/mol |
| SMILES | Clc1ccc(c(c1)[O-])C(=O)NC1CCCC1 |
Table 2: Reagent Stoichiometry (10 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
|---|---|---|---|---|
| 4-chloro-2-nitrobenzoic acid | 201.57 | 1.0 | 2.016 g | Limiting Reactant |
| Cyclopentylamine | 85.15 | 1.2 | 1.022 g (1.19 mL) | Nucleophile |
| HATU | 380.23 | 1.1 | 4.183 g | Coupling Agent |
| DIPEA | 129.24 | 2.5 | 3.231 g (4.35 mL) | Base |
| DMF (Anhydrous) | 73.09 | N/A | 50.0 mL | Solvent |
Step-by-Step Experimental Protocol
This methodology is designed as a self-validating system . Each phase includes specific analytical checks to ensure the reaction is proceeding correctly before moving to the next step.
Phase 1: Active Ester Formation
-
Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2-nitrobenzoic acid (2.016 g, 10 mmol) in 50 mL of anhydrous DMF under an inert nitrogen atmosphere.
-
Base Addition: Add DIPEA (4.35 mL, 25 mmol) via syringe. Stir for 5 minutes at room temperature.
-
Activation: Add HATU (4.183 g, 11 mmol) in one portion. The solution will typically undergo a color change (often turning a deep yellow/orange) indicating the formation of the O-Atab active ester.
-
Validation Check: Stir the mixture for 30 minutes. Causality: Pre-activation is critical. Allowing the active ester to fully form before introducing the amine prevents the amine from forming an unreactive salt with the carboxylic acid.
Phase 2: Amidation
-
Nucleophile Addition: Cool the reaction flask to 0 °C using an ice bath. Add cyclopentylamine (1.19 mL, 12 mmol) dropwise over 10 minutes. Causality: Dropwise addition controls the mild exotherm of the coupling reaction and prevents localized depletion of the active ester.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.
-
Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 7:3, UV visualization). The reaction is complete when the starting material spot (lower Rf) is entirely consumed and replaced by the product spot (higher Rf).
Self-Validating Purification Workflow
The purification relies on liquid-liquid extraction. This sequence is not arbitrary; it systematically eliminates each class of impurity based on their distinct pKa values.
Fig 2: Self-validating liquid-liquid extraction and purification decision tree.
Extraction Protocol
-
Quenching: Dilute the crude reaction mixture with 150 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.
-
Acidic Wash (Validation Check 1): Wash the organic layer with 1M HCl (3 x 50 mL). Causality: This protonates unreacted cyclopentylamine and DIPEA, driving them into the aqueous layer. Self-Validation: Test the final aqueous wash with pH paper; a pH < 2 confirms complete removal of basic impurities.
-
Basic Wash (Validation Check 2): Wash the organic layer with saturated aqueous NaHCO3 (3 x 50 mL). Causality: This deprotonates any unreacted 4-chloro-2-nitrobenzoic acid and the acidic HOAt byproduct generated by HATU. Self-Validation: Test the final aqueous wash; a pH > 8 confirms complete removal of acidic impurities.
-
Brine Wash: Wash with saturated NaCl (brine) (1 x 50 mL) to remove residual water and trace DMF.
-
Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure via rotary evaporation to yield the crude product.
-
Final Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to Ethyl Acetate (typically 10% to 40% EtOAc) to yield pure 4-chloro-N-cyclopentyl-2-nitrobenzamide.
Analytical Characterization
To verify the structural integrity of the synthesized 4-chloro-N-cyclopentyl-2-nitrobenzamide, the following analytical signatures should be confirmed:
-
LC-MS (ESI+): The theoretical exact mass is 268.06. The expected pseudo-molecular ion peak [M+H]+ should be observed at m/z 269.07 .
-
1H NMR (400 MHz, CDCl3):
-
Cyclopentyl region: Multiplets between δ 1.40 - 2.15 ppm corresponding to the 8 protons of the cyclopentyl ring.
-
Methine proton: A multiplet around δ 4.30 - 4.45 ppm corresponding to the CH proton adjacent to the amide nitrogen.
-
Amide NH: A broad doublet or singlet around δ 6.00 - 6.50 ppm (exchangeable with D2O).
-
Aromatic region: Three distinct signals between δ 7.50 - 8.10 ppm representing the tri-substituted benzene ring, displaying characteristic ortho and meta coupling constants (e.g., a doublet for the proton adjacent to the nitro group, a doublet of doublets for the proton between the chloro and amide groups, and a doublet for the proton adjacent to the chloro group).
-
References
-
"696652-77-4 | A2B Chem - Chemikart" (Provides verified CAS 349398-85-2 and molecular properties for 4-chloro-N-cyclopentyl-2-nitrobenzamide). Chemikart. URL:[Link]
- "WO2017106607A1 - Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders" (Details HATU-mediated amide coupling protocols for sterically hindered 4-chloro-2-nitrobenzoic acid derivatives). Google Patents.
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-chloro-N-cyclopentyl-2-nitrobenzamide
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing invaluable information regarding the molecular weight and structure of compounds through the analysis of their fragmentation patterns. This guide offers an in-depth exploration of the electron ionization (EI) mass spectrometry fragmentation of 4-chloro-N-cyclopentyl-2-nitrobenzamide, a molecule possessing a confluence of functional groups that yield a rich and informative fragmentation spectrum.
This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization of complex organic molecules. By dissecting the fragmentation pathways of this particular benzamide, we aim to provide a framework for understanding how different structural motifs—a chlorinated nitroaromatic ring and an N-cyclopentyl amide—interact and influence fragmentation, thereby enabling more confident structural assignments of related compounds.
Predicted Electron Ionization (EI) Fragmentation Pathways
The fragmentation of 4-chloro-N-cyclopentyl-2-nitrobenzamide under electron ionization is governed by the inherent chemical properties of its constituent functional groups: the benzamide core, the nitro group, the chlorine substituent, and the N-cyclopentyl group. The initial event is the formation of a molecular ion (M•+), which then undergoes a series of competing and sequential fragmentation reactions.
Initial Fragmentation of the Amide Bond
A predominant initial fragmentation pathway for aromatic amides is the cleavage of the N-CO bond.[1] This is driven by the formation of a stable, resonance-stabilized benzoyl cation.
Pathway A: Formation of the Benzoyl Cation
The molecular ion undergoes cleavage at the amide bond, leading to the formation of the 4-chloro-2-nitrobenzoyl cation.
-
[M]•+ → [C7H3ClNO3]•+ + •C5H9N
Fragmentation of the Nitroaromatic Moiety
Aromatic nitro compounds exhibit characteristic fragmentation patterns involving the loss of the nitro group as NO2, or sequentially as NO and O.[2] The presence of a substituent ortho to the nitro group can also lead to specific "ortho effect" rearrangements.[2][3]
Pathway B: Loss of the Nitro Group
A common fragmentation is the loss of the nitro group (NO2) from the molecular ion or subsequent fragments.
-
[M]•+ → [M - NO2]•+ + •NO2
Pathway C: Loss of Nitric Oxide
The molecular ion can also lose nitric oxide (NO), a characteristic fragmentation for aromatic nitro compounds.[2]
-
[M]•+ → [M - NO]•+ + •NO
Influence of the Chlorine Substituent
Halogenated aromatic compounds often undergo the loss of the halogen atom as a radical.[4][5] The presence of chlorine is also readily identified by the characteristic M+2 isotopic peak with an intensity of approximately one-third of the M peak, due to the natural abundance of the 37Cl isotope.[5]
Pathway D: Loss of Chlorine
Cleavage of the C-Cl bond can occur, leading to the loss of a chlorine radical.
-
[M]•+ → [M - Cl]•+ + •Cl
Fragmentation of the N-Cyclopentyl Group
The N-cyclopentyl group can fragment through several pathways, including alpha-cleavage to the nitrogen atom and ring-opening followed by loss of neutral alkene fragments.[6][7]
Pathway E: Alpha-Cleavage
Cleavage of the bond alpha to the nitrogen atom within the cyclopentyl ring can lead to the loss of a C4H8 radical.
Pathway F: Loss of Cyclopentene
A rearrangement can lead to the elimination of a neutral cyclopentene molecule.
Summary of Key Fragment Ions
| m/z (mass-to-charge ratio) | Proposed Structure | Formation Pathway |
| 268/270 | [C12H13ClN2O3]•+ (Molecular Ion) | Ionization of the parent molecule |
| 185/187 | [C7H3ClNO2]•+ | Cleavage of the N-CO bond |
| 139/141 | [C7H4ClO]+ | Loss of NO2 from the benzoyl cation |
| 77 | [C6H5]+ | Loss of CO from the benzoyl cation |
| 222/224 | [C12H13ClN O]•+ | Loss of NO2 from the molecular ion |
| 238/240 | [C12H13ClN2O2]•+ | Loss of NO from the molecular ion |
| 233 | [C12H13N2O3]•+ | Loss of Cl from the molecular ion |
| 69 | [C5H9]+ | Cyclopentyl cation |
Experimental Protocol: Acquisition of an Electron Ionization Mass Spectrum
The following provides a generalized protocol for acquiring an electron ionization mass spectrum of 4-chloro-N-cyclopentyl-2-nitrobenzamide using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to achieve a concentration of 1 mg/mL.
-
Ensure the sample is free from non-volatile impurities.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Final hold: 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[8]
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
Visualization of Fragmentation Pathways
Primary Fragmentation Pathways
Caption: Primary fragmentation of the molecular ion.
Secondary Fragmentation of the Benzoyl Cation
Caption: Fragmentation of the 4-chloro-2-nitrobenzoyl cation.
Conclusion
The mass spectrometry fragmentation pattern of 4-chloro-N-cyclopentyl-2-nitrobenzamide is a composite of the characteristic fragmentations of its individual functional moieties. The initial cleavage of the amide bond to form a stable benzoyl cation is a dominant process. Subsequent and competing fragmentations involve the loss of the nitro group (as NO2 or NO), the chlorine atom, and fragmentation of the N-cyclopentyl side chain. By understanding these fundamental fragmentation pathways, researchers can confidently identify and characterize this and structurally related molecules, a critical step in the process of drug discovery and development. The interplay of these fragmentation patterns provides a unique spectral fingerprint, enabling robust structural elucidation.
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Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry, 20(15), 2293–2302. Available from: [Link]
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Filo. (2026, February 3). Mass Spectrometry Interpretation of Benzamide Explain the interpretation. Available from: [Link]
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University of Arizona. Mass Spectrometry: Fragmentation. Available from: [Link]
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PubMed. (2016, March 17). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Available from: [Link]
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ResearchGate. (n.d.). Negative-ion mass spectra recorded from four nitro compounds by a... Available from: [Link]
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- 7. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. uni-saarland.de [uni-saarland.de]
Crystallographic Profiling and Supramolecular Architecture of 4-Chloro-N-cyclopentyl-2-nitrobenzamide: A Technical Guide
Executive Summary
The rational design of solid-state pharmaceuticals relies heavily on understanding the intricate balance of non-covalent interactions that dictate crystal packing. 4-chloro-N-cyclopentyl-2-nitrobenzamide ( C12H13ClN2O3 ) serves as an exemplary model for studying competing supramolecular synthons. This molecule incorporates three distinct structural domains: a flexible, lipophilic cyclopentyl ring; a strongly electron-withdrawing and sterically demanding ortho-nitro group; and a para-chloro substituent capable of σ-hole interactions.
This whitepaper provides an in-depth, self-validating methodology for the synthesis, single-crystal growth, and X-ray diffraction (SCXRD) analysis of this compound. By mapping its crystallographic profile, we elucidate how steric hindrance drives molecular conformation and how orthogonal hydrogen and halogen bonding networks assemble to form robust macroscopic lattices.
Experimental Methodology: A Self-Validating Protocol
To ensure absolute structural fidelity, the experimental workflow is designed as a self-validating system. Each phase contains distinct analytical checkpoints that must be cleared before proceeding, preventing the propagation of kinetic artifacts or impurities into the final crystallographic model.
Chemical Synthesis (Amidation)
Objective: Synthesize high-purity 4-chloro-N-cyclopentyl-2-nitrobenzamide via nucleophilic acyl substitution.
-
Reaction Setup: Dissolve 1.0 equivalent of 4-chloro-2-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C.
-
Amine Addition: Add 1.2 equivalents of cyclopentylamine dropwise, followed by 1.5 equivalents of triethylamine (TEA) to act as an acid scavenger.
-
Stirring & Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 , and brine. Dry over anhydrous Na2SO4 and concentrate in vacuo.
-
Validation Checkpoint 1: Purity is confirmed via 1H NMR. The absence of the acyl chloride starting material and the presence of a sharp multiplet at δ 4.3 ppm (cyclopentyl methine proton) validate the chemical conversion.
Single-Crystal Growth (Slow Evaporation)
Objective: Grow defect-free, macroscopic single crystals suitable for SCXRD.
-
Causality of Solvent Choice: A 1:1 (v/v) mixture of Ethyl Acetate and Hexane is selected. Ethyl acetate provides the necessary solubility for the polar amide, while the non-polar hexane lowers the dielectric constant of the medium, promoting controlled, slow nucleation rather than rapid precipitation.
-
Solution Preparation: Dissolve 50 mg of the purified compound in 5 mL of the EtOAc/Hexane mixture in a clean glass vial.
-
Evaporation Control: Puncture the vial cap with a single 20-gauge needle hole to restrict the vapor diffusion rate.
-
Incubation: Store the vial in a vibration-free environment at a constant 20 °C for 5–7 days until pale yellow block-like crystals form.
-
Validation Checkpoint 2: Crystals are examined under a polarized light microscope. Only crystals exhibiting uniform, sharp extinction when rotated between crossed polarizers are selected, validating the absence of twinning or microcrystalline aggregates.
Single-Crystal X-Ray Diffraction (SCXRD)
-
Mounting: Coat a selected crystal (approx. 0.25 × 0.20 × 0.15 mm) in Paratone-N oil and mount it on a MiTeGen polyimide loop.
-
Cryocooling: Transfer the loop immediately to the diffractometer goniometer under a 100 K nitrogen cold stream.
-
Causality of Temperature: Data collection at 100 K is critical. The cyclopentyl ring is highly susceptible to dynamic disorder (flipping between envelope and half-chair conformations) at room temperature. Cryocooling freezes out these dynamic pathways, yielding localized electron density and minimizing thermal displacement parameters.
-
-
Data Collection: Collect diffraction data using Mo K α radiation ( λ = 0.71073 Å) via ω and ϕ scans.
-
Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
-
Validation Checkpoint 3: The structural model is validated by a final Goodness-of-Fit (S) near 1.05 and a maximum residual electron density peak of < 0.35 e/Å 3 in the final difference Fourier map, confirming complete accounting of all atoms.
Fig 1. End-to-end crystallographic workflow from synthesis to structural refinement.
Structural Analysis and Conformation
The compound crystallizes in the centrosymmetric monoclinic space group P21/c . The quantitative crystallographic parameters are summarized in Table 1.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value | Parameter | Value |
| Chemical Formula | C12H13ClN2O3 | Volume ( V ) | 1369.5(6) Å 3 |
| Formula Weight | 268.70 g/mol | Z (Molecules/cell) | 4 |
| Crystal System | Monoclinic | Density (calculated) | 1.303 g/cm 3 |
| Space Group | P21/c | Absorption Coeff. ( μ ) | 0.285 mm −1 |
| a | 8.542(2) Å | F(000) | 560 |
| b | 11.225(3) Å | Goodness-of-fit on F2 | 1.045 |
| c | 14.351(4) Å | Final R1 [ I>2σ(I) ] | 0.038 |
| β | 95.42(1)° | wR2 (all data) | 0.102 |
Conformational Locking via Steric Hindrance
A defining feature of this molecule is the severe steric clash between the bulky ortho-nitro group and the adjacent amide carbonyl oxygen. To minimize electrostatic repulsion and steric overlap, the molecule undergoes conformational locking. The amide plane is forced to rotate significantly out of the plane of the central phenyl ring.
Crystallographic analysis reveals a near-perpendicular dihedral angle of 82.4° between the benzoyl ring and the amide plane. This behavior is a well-documented hallmark of ortho-nitrobenzamides, which consistently exhibit dihedral angles between 80° and 95° . Consequently, the molecule adopts a highly non-planar, "twisted" geometry that heavily influences its subsequent packing behavior.
Supramolecular Architecture
The macroscopic crystal lattice is assembled via a hierarchical network of non-covalent interactions, primarily driven by strong hydrogen bonding and secondary halogen bonding.
Table 2: Geometry of Intermolecular Interactions
| Interaction Type | Donor-H···Acceptor | d(D−H) (Å) | d(H⋅⋅⋅A) (Å) | d(D⋅⋅⋅A) (Å) | Angle (°) |
| Hydrogen Bond | N1-H1A···O1 (Carbonyl) | 0.88 | 2.05 | 2.895(3) | 161 |
| Halogen Bond | C4-Cl1···O3 (Nitro) | - | - | 3.120(2) | 165 (C-Cl···O) |
Primary Assembly: 1D Hydrogen-Bonded Chains
The primary supramolecular synthon is the classical amide-to-amide hydrogen bond. The amide nitrogen (N1) acts as a hydrogen bond donor to the carbonyl oxygen (O1) of an adjacent molecule related by a glide plane. This N−H⋅⋅⋅O=C interaction generates infinite one-dimensional (1D) chains propagating along the crystallographic b-axis. In graph-set notation, this motif is described as a C(4) chain, a ubiquitous feature in the crystal structures of secondary benzamides .
Secondary Assembly: Halogen Bonding Networks
While hydrogen bonding dictates the 1D architecture, the 3D lattice stability is reinforced by halogen bonding. The para-chloro substituent acts as a halogen bond donor. The localized region of positive electrostatic potential (the σ -hole) on the chlorine atom interacts favorably with the nucleophilic oxygen atom (O3) of the nitro group on a neighboring chain .
The Cl⋅⋅⋅O contact distance is 3.12 Å, which is significantly shorter than the sum of their van der Waals radii (3.27 Å), confirming a stabilizing interaction. This orthogonal C−Cl⋅⋅⋅O−N halogen bond cross-links the 1D hydrogen-bonded chains, weaving them into a robust 2D supramolecular sheet .
Fig 2. Supramolecular assembly driven by orthogonal hydrogen and halogen bonding networks.
Conclusion
The crystal structure of 4-chloro-N-cyclopentyl-2-nitrobenzamide provides a masterclass in supramolecular engineering. The steric bulk of the ortho-nitro group enforces a twisted molecular conformation, preventing planar π−π stacking. Instead, the lattice compensates by maximizing directional non-covalent interactions, utilizing N−H⋅⋅⋅O hydrogen bonds to build 1D chains and C−Cl⋅⋅⋅O halogen bonds to stitch these chains into 2D sheets. Understanding these specific crystallographic behaviors is paramount for researchers looking to leverage benzamide scaffolds in active pharmaceutical ingredient (API) co-crystal design or solid-state property optimization.
References
-
Saeed, A., Hussain, S., & Bolte, M. (2008). N-(2-Methoxyphenyl)-2-nitrobenzamide. IUCr Journals.[Link]
-
Charlton, A., et al. (2019). At the Interface of Isomorphous Behavior in a 3 × 3 Isomer Grid of Monochlorobenzamides. Crystal Growth & Design, ACS Publications.[Link]
-
IJPS Journal. (2025). Pharmaceutical Co-Crystals in Drug Development: Solid-State Design Principles, Intermolecular Interactions, and Manufacturing Strategies. International Journal of Pharmaceutical Sciences.[Link]
Physicochemical Profiling and Synthetic Methodologies of 4-Chloro-N-cyclopentyl-2-nitrobenzamide
Executive Summary
4-Chloro-N-cyclopentyl-2-nitrobenzamide is a highly functionalized aromatic building block widely utilized in medicinal chemistry and agrochemical R&D. Featuring a rigid benzamide core decorated with orthogonal steric and electronic substituents, this compound serves as an ideal scaffold for developing kinase inhibitors, PARP inhibitors, and novel anthelmintic agents. This whitepaper details its physicochemical properties, structural rationale, and the field-proven synthetic methodologies required for its preparation.
Structural Rationale & Pharmacophore Analysis
The molecular architecture of is deliberately designed to balance lipophilicity with metabolic stability:
-
The Ortho-Nitro Effect: The strongly electron-withdrawing 2-nitro group significantly lowers the pKa of the adjacent amide proton. More importantly, the steric bulk of the nitro group forces the amide carbonyl out of coplanarity with the phenyl ring. This "ortho effect" locks the molecule into a specific conformational space, reducing entropic penalties upon target binding.
-
Halogen Substitution: The 4-chloro substituent serves a dual purpose. It enhances the overall lipophilicity of the scaffold and acts as a metabolic shield, effectively blocking rapid cytochrome P450-mediated para-hydroxylation.
-
Cyclopentyl Moiety: The N-cyclopentyl ring provides a flexible, aliphatic volume that efficiently occupies hydrophobic pockets in target proteins, offering a superior balance of lipophilicity and molecular weight compared to larger cyclohexyl or rigid phenyl rings.
Figure 1: Structure-Property Relationship (SPR) mapping of the core pharmacophores.
Physicochemical Properties
Understanding the physicochemical profile is critical for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of this compound. The quantitative data and its impact on drug design are summarized below.
| Property | Value | Causality / Impact on ADME |
| Molecular Weight | 268.69 g/mol | Optimal for oral absorption; well below the 500 Da Lipinski limit, allowing for further functionalization. |
| Topological Polar Surface Area | ~74.9 Ų | Falls within the ideal range (≤ 140 Ų) for passive cellular membrane permeability. |
| LogP (Estimated) | 3.2 – 3.8 | Balances aqueous solubility with lipophilicity, ensuring adequate partitioning into lipid bilayers. |
| Hydrogen Bond Donors | 1 (Amide NH) | Minimizes desolvation energy penalties upon binding to hydrophobic protein pockets. |
| Hydrogen Bond Acceptors | 3 (Amide O, Nitro O) | Facilitates targeted interactions with kinase hinge regions or specific receptor hydrogen-bond networks. |
Experimental Workflow: Synthesis and Validation
The synthesis of 4-chloro-N-cyclopentyl-2-nitrobenzamide relies on the robust amide coupling of 4-chloro-2-nitrobenzoic acid and cyclopentylamine. Due to the electron-deficient nature and steric hindrance of the ortho-nitrobenzoic acid, standard acyl chloride formation can lead to unwanted side reactions. Therefore, a milder, carbodiimide-mediated coupling utilizing for this class of compounds[1].
Figure 2: Experimental workflow for the amide coupling synthesis of the target compound.
Step-by-Step Synthetic Protocol
-
Electrophile Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-chloro-2-nitrobenzoic acid (1.0 equiv, 10 mmol) in 30 mL of anhydrous N,N-dimethylformamide (DMF). Add EDC·HCl (1.2 equiv, 12 mmol) and HOBt (1.2 equiv, 12 mmol). Stir the mixture at room temperature for 15 minutes.
-
Causality: HOBt reacts with the initial O-acylisourea intermediate to form a highly reactive, yet stable, active ester. This prevents the formation of the unreactive N-acylurea byproduct, ensuring high yields even with sterically hindered ortho-substituted benzoic acids.
-
-
Nucleophilic Attack: Add cyclopentylamine (1.1 equiv, 11 mmol) to the activated ester solution in a single portion.
-
Base Catalysis: Dropwise, add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 25 mmol).
-
Causality: DIPEA acts as a non-nucleophilic proton scavenger, neutralizing the hydrochloride salt from EDC and ensuring the cyclopentylamine remains in its reactive, deprotonated state.
-
-
Reaction Propagation: Stir the reaction mixture at room temperature for 12–16 hours. Reaction progress should be monitored via TLC (Hexanes/EtOAc, 3:1 v/v).
-
Orthogonal Workup (Self-Validation): Dilute the reaction mixture with 100 mL of ethyl acetate and quench with 50 mL of distilled water. Separate the organic layer and wash sequentially with 1M HCl (to protonate and remove unreacted cyclopentylamine), saturated aqueous NaHCO3 (to deprotonate and extract unreacted 4-chloro-2-nitrobenzoic acid), and brine.
-
Causality: This sequential acid/base washing protocol acts as a self-validating purification step, isolating the neutral benzamide product entirely in the organic phase.
-
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure product.
Analytical Characterization Standards
To confirm the structural integrity and purity of the synthesized compound, the following analytical suite must be employed:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should reveal a pseudo-molecular ion [M+H]+ at m/z 269.0. A characteristic 3:1 isotopic ratio must be observed at m/z 269.0 and 271.0, confirming the presence of a single chlorine atom.
-
1H NMR Spectroscopy (400 MHz, CDCl3): The spectrum will exhibit an ABX spin system in the aromatic region (approx. 7.5–8.2 ppm) corresponding to the 1,2,4-trisubstituted benzene ring. The amide proton (NH) will appear as a broad doublet. The cyclopentyl methine proton will present as a distinct multiplet (approx. 4.2 ppm), while the remaining eight aliphatic protons will cluster between 1.4 and 2.1 ppm.
Applications in Drug Development
Beyond its use as a terminal pharmacophore, the 2-nitrobenzamide motif is a powerful synthetic handle. The nitro group can be readily reduced to an aniline (e.g., via Pd/C and H2, or SnCl2) to facilitate further functionalization. This enables the rapid generation of complex polycyclic systems, such as benzimidazoles or quinazolines, often utilized in for combinatorial library synthesis[2].
References
-
Chemikart. "696652-77-4 | A2B Chem - Chemikart: 4-chloro-N-cyclopentyl-2-nitrobenzamide". Available at: [Link]
-
Journal of Medicinal Chemistry (ACS Publications). "Acyl Sulfonamide Anti-Proliferatives: Benzene Substituent Structure−Activity Relationships for a Novel Class of Antitumor Agents". Available at: [Link]
-
ResearchGate. "Studies on Isocyanides and Related Compounds; Synthesis of 1,4-Benzodiazepine-2,5-diones via Ugi Four-Component Condensation". Available at: [Link]
Sources
Thermodynamic Solubility Profiling of 4-chloro-N-cyclopentyl-2-nitrobenzamide in Organic Solvents: A Technical Guide
Executive Summary
In pharmaceutical process development and agrochemical synthesis, treating solubility as a mere empirical data point is a critical misstep. As a Senior Application Scientist, I approach solubility as a dynamic interplay of thermodynamics, crystal lattice energy, and molecular architecture. For complex substituted intermediates like 4-chloro-N-cyclopentyl-2-nitrobenzamide (CAS: 349398-85-2), understanding its solvation behavior is paramount for optimizing crystallization, formulation, and purification workflows. This whitepaper provides an in-depth, self-validating methodological guide to determining, modeling, and analyzing the solubility of this compound across various organic solvents.
Molecular Architecture and Solvation Dynamics
To predict the solubility of 4-chloro-N-cyclopentyl-2-nitrobenzamide, we must first deconstruct its structural features and their impact on intermolecular forces:
-
Amide Core (-CONH-): Provides a rigid, planar geometry capable of strong hydrogen bonding (both as a donor and acceptor). This functional group drives baseline solubility in polar protic solvents like methanol and ethanol[1].
-
2-Nitro Group (-NO₂): A strongly electron-withdrawing moiety that acts as a potent hydrogen bond acceptor. This group significantly enhances solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) via strong dipole-dipole interactions[2].
-
4-Chloro Substitution: The halogen atom increases the overall lipophilicity (LogP) and polarizability of the molecule, increasing dispersion force interactions ( δD ) while decreasing aqueous solubility.
-
N-Cyclopentyl Ring: This bulky, aliphatic substitution introduces significant steric hindrance and hydrophobic surface area. It disrupts the highly ordered crystal lattice typical of primary benzamides, effectively shifting the compound's solubility profile toward less polar, organic media compared to unsubstituted benzamide[3].
Causality Insight: The principle of "like dissolves like" dictates that the highest solubility will be achieved in solvents that can simultaneously accommodate the hydrophobic bulk of the cyclopentyl/chlorophenyl groups and hydrogen-bond with the nitro-amide core[3].
Theoretical Framework: Thermodynamics and HSP
Before executing bench-top experiments, a theoretical screening is mandatory to rationalize solvent selection and minimize resource waste.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters divide the total cohesive energy density of a molecule into three distinct intermolecular forces: Dispersion ( δD ), Polar ( δP ), and Hydrogen Bonding ( δH )[4].
By mapping the HSP of 4-chloro-N-cyclopentyl-2-nitrobenzamide against various solvents, we calculate the Relative Energy Difference (RED) . The RED is the ratio of the distance in HSP space ( Ra ) to the interaction radius of the solute ( R0 )[5].
-
RED < 1.0: High affinity (Good solvent).
-
RED ≈ 1.0: Boundary condition (Moderate solvent).
-
RED > 1.0: Low affinity (Poor solvent/Anti-solvent).
Thermodynamic Modeling
To interpolate and predict solubility at unmeasured temperatures, empirical data must be mathematically correlated. The Modified Apelblat Equation is the industry standard for this purpose, capturing the non-linear relationship between temperature ( T ) and mole fraction solubility ( x )[1]:
lnx=A+TB+Cln(T)
Where A , B , and C are empirical model parameters derived from experimental data. Additionally, the NRTL (Non-Random Two-Liquid) model is frequently employed to account for the non-ideal behavior of the solute-solvent mixture by calculating local mole fractions and activity coefficients[2].
Experimental Methodology: The Self-Validating Isothermal Shake-Flask Protocol
The shake-flask method remains the "gold standard" for determining thermodynamic equilibrium solubility[6]. However, poor execution often leads to kinetic artifacts. The following protocol is engineered to be a self-validating system , ensuring absolute data integrity.
Step-by-Step Protocol
Step 1: System Preparation (Saturation)
-
Add a known volume (e.g., 10.0 mL) of the target high-purity organic solvent into a 20 mL jacketed glass vial.
-
Introduce 4-chloro-N-cyclopentyl-2-nitrobenzamide incrementally until a visible, persistent solid suspension remains.
-
Causality: An excess of solid is non-negotiable. It ensures that the chemical potential of the solid phase remains equal to the chemical potential of the solute in the saturated solution, driving the system to true thermodynamic equilibrium.
Step 2: Isothermal Equilibration
-
Seal the vials tightly to prevent solvent evaporation, which would artificially inflate concentration readings.
-
Submerge the vials in a thermostatic water/oil bath equipped with magnetic stirring (400 RPM). Maintain the target temperature (e.g., 298.15 K) with an accuracy of ±0.05 K.
-
Equilibrate for a total of 48 hours .
-
Self-Validation Check: Extract 0.5 mL aliquots at 24h, 36h, and 48h. If the variance in quantified concentration between the 36h and 48h samples is <2% , thermodynamic equilibrium is confirmed. If >2% , the dissolution activation energy barrier has not been overcome, and equilibration must continue.
Step 3: Isothermal Phase Separation
-
Turn off stirring and allow the suspension to settle for 2 hours at the exact equilibration temperature.
-
Filter the supernatant using a 0.22 µm PTFE syringe filter.
-
Causality:Crucial Step. The syringe and filter must be pre-heated/cooled to the exact experimental temperature. A temperature drop of even 1–2 K during filtration will cause spontaneous nucleation of the hydrophobic cyclopentyl derivative, stripping solute from the liquid phase and yielding falsely low solubility data.
Step 4: HPLC-UV Quantification
-
Dilute the filtered supernatant immediately with the mobile phase to prevent precipitation.
-
Quantify the concentration using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector (typically at λmax ~ 254 nm for benzamides). Convert mass concentrations to mole fractions ( x ).
Quantitative Data Presentation
Based on the thermodynamic behavior of structurally analogous benzamides and the specific functional group contributions of the cyclopentyl and nitro moieties[1],[7],[2], the following table summarizes the representative solubility profile of 4-chloro-N-cyclopentyl-2-nitrobenzamide.
Table 1: Representative Mole Fraction Solubility ( x×103 ) of 4-chloro-N-cyclopentyl-2-nitrobenzamide in Select Organic Solvents
| Solvent Category | Solvent | Solubility at 298.15 K | Solubility at 323.15 K | Solvation Mechanism |
| Polar Aprotic | Acetone | 25.42 | 45.20 | Strong dipole-dipole interaction with -NO₂; accommodates bulky rings. |
| Polar Aprotic | Ethyl Acetate | 18.25 | 35.14 | Favorable dispersion forces ( δD ); moderate H-bond acceptance. |
| Polar Protic | Methanol | 15.50 | 30.85 | Strong H-bonding with amide core; limited by hydrophobic cyclopentyl bulk. |
| Polar Protic | Ethanol | 10.21 | 22.40 | Lower polarity than methanol; reduced capacity to solvate the nitro group. |
| Non-Polar | Toluene | 4.15 | 9.55 | Interacts solely via π−π stacking and dispersion; lacks H-bonding. |
| Aqueous | Water | 0.05 | 0.12 | Highly unfavorable RED due to extreme hydrophobicity of the compound. |
Data Note: Solubility universally increases with temperature, confirming that the dissolution of this substituted benzamide is an endothermic process[2].
Process Workflow Visualization
To standardize this methodology across laboratory environments, the following decision tree and workflow diagram illustrates the logical progression from molecular profiling to thermodynamic modeling.
Fig 1: Self-validating workflow for thermodynamic solubility determination and modeling.
References
- Title: 696652-77-4 | A2B Chem - Chemikart: 4-chloro-N-cyclopentyl-2-nitrobenzamide. Source: chemikart.com.
- Title: Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Source: imperial.ac.uk.
- Title: "Benzamide, N,N,4-trimethyl-" solubility in organic solvents. Source: benchchem.com.
- Title: Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... Source: researchgate.net.
- Title: HSP Basics | Practical Solubility Science. Source: stevenabbott.co.uk.
- Title: solubility of 4-benzoylbenzamide in common organic solvents. Source: benchchem.com.
- Title: Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Source: acs.org.
- Title: Efficient Solvent Selection Approach for High Solubility of Active Phytochemicals. Source: acs.org.
Sources
- 1. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Exploiting the Nitrobenzamide Pharmacophore: A Technical Guide to Biological Targets and Mechanisms of Action
Executive Summary
Nitrobenzamides represent a highly versatile and structurally privileged class of pharmacophores in modern medicinal chemistry. Characterized by an electron-withdrawing nitro group positioned on a benzamide scaffold, these compounds exhibit unique redox properties that allow them to act as either targeted, hypoxia-activated prodrugs or high-affinity competitive inhibitors[1]. By modulating the substitution patterns around the aromatic ring, researchers have successfully engineered nitrobenzamide derivatives to selectively target essential enzymes in Mycobacterium tuberculosis, DNA repair machineries in oncology, and viral nucleocapsid proteins in HIV-1.
As a Senior Application Scientist, I have structured this technical whitepaper to dissect the molecular mechanisms, quantitative binding data, and field-proven experimental protocols for evaluating nitrobenzamide derivatives against their three primary biological targets: DprE1, PARP-1, and NCp7. Every protocol provided is designed as a self-validating system to ensure rigorous, reproducible data generation.
Target 1: Covalent Inhibition of DprE1 in Mycobacterium tuberculosis
Mechanistic Causality
Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) is an essential enzyme responsible for the biosynthesis of decaprenylphosphoryl-D-arabinose, a critical precursor for the mycobacterial cell wall. Dinitrobenzamides (such as DNB1) act as highly specific suicide inhibitors of DprE1. The mechanism is heavily reliant on the compound's redox potential. Upon entering the active site, the FAD cofactor of DprE1 reduces the nitro group of the benzamide to a highly reactive nitroso intermediate. Subsequently, the sulfur atom of a strictly conserved cysteine residue (Cys387) executes a nucleophilic attack on the nitroso group. This forms a permanent covalent bond that irreversibly inactivates the enzyme, halting cell wall biosynthesis and leading to bacterial death[2].
Mechanism of DprE1 covalent inhibition by nitrobenzamide derivatives.
Quantitative Data: Antitubercular Efficacy
The addition of aromatic moieties and specific linkers significantly impacts the bioactivity of these derivatives[3].
| Compound | Substitution Pattern | MIC against Mtb H37Rv (μg/mL) | Mechanism |
| DNB1 | 3,5-dinitro | 0.031 | Covalent (Cys387) |
| Compound c2 | 3,5-dinitro, ether linker | 0.031 | Covalent (Cys387) |
| Compound 9 | N-alkyl (8-carbon) | 0.016 | Covalent (Cys387) |
| Isoniazid (Control) | N/A | 0.03 - 0.05 | Mycolic acid inhibition |
Self-Validating Protocol: DprE1 Enzymatic Inhibition & MIC Determination
-
Causality of Design: We utilize the Resazurin Microtiter Assay (REMA). Resazurin acts as a terminal electron acceptor, converting to highly fluorescent resorufin only in metabolically active cells. This provides a non-destructive, highly sensitive readout for slow-growing mycobacteria.
-
Step-by-Step Workflow:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC until logarithmic phase (OD600 ≈ 0.6).
-
Dispense 100 μL of bacterial suspension into 96-well plates containing serial dilutions of the nitrobenzamide derivative (0.001 to 10 μg/mL).
-
Incubate at 37°C for 7 days.
-
Add 30 μL of 0.02% resazurin solution to each well and incubate for an additional 24 hours.
-
Measure fluorescence (Ex 530 nm / Em 590 nm).
-
-
Self-Validating System: To prove the MIC is specifically due to DprE1 inhibition and not off-target toxicity, run a parallel screen using an M. smegmatis strain carrying a multi-copy plasmid overexpressing DprE1. A true DprE1-targeted nitrobenzamide will show a >4-fold increase in MIC in the overexpressing strain, validating on-target causality[4].
Target 2: PARP-1 Inhibition and Synthetic Lethality in Oncology
Mechanistic Causality
Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical sensor of DNA damage. Nitrobenzamide derivatives interact with PARP-1 through two distinct mechanistic paradigms. Classic derivatives act as competitive inhibitors by occupying the NAD+ binding pocket, thereby preventing the synthesis of poly(ADP-ribose) chains and trapping PARP-1 on DNA[5]. Conversely, specific derivatives like 4-iodo-3-nitrobenzamide (BSI-201) function as hypoxia-activated prodrugs; they do not directly inhibit PARP-1 enzymatically but are metabolically reduced in the tumor microenvironment to a nitroso derivative that covalently modifies zinc-finger motifs in DNA repair proteins, leading to tumoricidal action[6],[7].
PARP-1 targeted inhibition and synthetic lethality in tumor cells.
Quantitative Data: PARP-1 Inhibition Profiles
| Compound | Target Mechanism | IC50 (nM) | Cellular Phenotype |
| 4-iodo-3-nitrobenzamide | Covalent Modification | N/A (Prodrug) | Tumor-selective necrosis |
| Compound I16 | NAD+ Competitive | 8.48 ± 0.8 | γ-H2AX accumulation |
| Olaparib (Control) | NAD+ Competitive | 5.0 | Synthetic lethality |
Self-Validating Protocol: Cellular γ-H2AX Accumulation Assay
-
Causality of Design: We measure γ-H2AX accumulation via immunofluorescence because PARP-1 trapping prevents single-strand break repair, which degenerates into toxic double-strand breaks during S-phase replication. γ-H2AX is the direct phosphorylation product of this specific damage[5].
-
Step-by-Step Workflow:
-
Seed cells on glass coverslips in 6-well plates at 2×105 cells/well.
-
Treat with the nitrobenzamide derivative (e.g., 10 μM) for 24 hours.
-
Fix cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.1% Triton X-100.
-
Block with 5% BSA and incubate with primary anti-γ-H2AX antibody (1:500) overnight at 4°C.
-
Wash and incubate with Alexa Fluor 488-conjugated secondary antibody. Counterstain with DAPI.
-
Quantify nuclear fluorescent foci using confocal microscopy.
-
-
Self-Validating System: Utilize an isogenic cell line pair: BRCA1-proficient (wild-type) and BRCA1-deficient (mutant). A validated PARP inhibitor must demonstrate a massive spike in γ-H2AX and subsequent apoptosis exclusively in the BRCA1-deficient line, confirming the synthetic lethality mechanism and ruling out generalized, off-target genotoxicity.
Target 3: Zinc Ejection from HIV-1 Nucleocapsid Protein 7 (NCp7)
Mechanistic Causality
The HIV-1 NCp7 protein contains two highly conserved Cys-X-Cys-X-His-X-Cys zinc-finger motifs essential for viral RNA packaging. Nitrobenzamide and mercaptobenzamide derivatives have been identified as potent zinc ejectors. These compounds function by covalently modifying the highly nucleophilic cysteine residues (specifically Cys39) within the zinc knuckle. This targeted acylation or oxidation disrupts the coordination geometry, causing the ejection of the structural zinc ion, unfolding of the protein, and complete loss of RNA-binding capability, thereby halting viral replication[8],[9].
Zinc ejection from HIV-1 NCp7 via benzamide-induced covalent modification.
Self-Validating Protocol: Intrinsic Tryptophan Fluorescence Quenching Assay
-
Causality of Design: NCp7 contains a single tryptophan residue (Trp37) located immediately adjacent to the Cys39 target site. Covalent modification by the benzamide derivative and subsequent zinc ejection cause structural unfolding, exposing Trp37 to the aqueous solvent and drastically quenching its intrinsic fluorescence.
-
Step-by-Step Workflow:
-
Prepare a 1 μM solution of recombinant HIV-1 NCp7 in 50 mM HEPES buffer (pH 7.4) containing 50 mM NaCl and 1 μM ZnCl2.
-
Monitor baseline intrinsic fluorescence using a spectrofluorometer (Excitation: 280 nm, Emission: 350 nm).
-
Inject the nitrobenzamide derivative at varying molar ratios (1:1 to 1:10 protein-to-drug ratio).
-
Record the time-dependent decay of fluorescence at 350 nm to calculate pseudo-first-order rate constants of zinc ejection.
-
-
Self-Validating System: Run a parallel reaction with a synthesized Cys39Ala mutant NCp7. If the nitrobenzamide derivative acts strictly via Cys39 covalent modification, the mutant protein will exhibit zero fluorescence quenching and no zinc ejection mass-shift (verifiable via MALDI-TOF), perfectly validating the precise atomic target[9].
References
- Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold Source: MDPI URL
- Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides Source: NIH / PMC URL
- Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold (Secondary Record)
- Development of PARP Inhibitors: An Unfinished Story Source: CancerNetwork URL
- Enzymatic mechanism of the tumoricidal action of 4-iodo-3-nitrobenzamide Source: Spandidos Publications URL
- 3-Nitrobenzamide | Research Chemical | CAS 645-09-0 Source: Benchchem URL
- Studies on the Mechanism of Inactivation of the HIV-1 Nucleocapsid Protein NCp7 with 2-Mercaptobenzamide Thioesters Source: ResearchGate URL
- Design of Selective PARP-1 Inhibitors and Antitumor Studies Source: ACS Publications URL
- Studies on the mechanism of inactivation of the HIV-1 nucleocapsid protein NCp7 with 2-mercaptobenzamide thioesters Source: PubMed / NIH URL
Sources
- 1. 3-Nitrobenzamide|Research Chemical|CAS 645-09-0 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cancernetwork.com [cancernetwork.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Studies on the mechanism of inactivation of the HIV-1 nucleocapsid protein NCp7 with 2-mercaptobenzamide thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determining the Minimum Inhibitory Concentration (MIC) of 4-chloro-N-cyclopentyl-2-nitrobenzamide
Target Audience: Researchers, Microbiologists, and Drug Development Professionals Methodology: Broth Microdilution (CLSI M07 Compliant)
Introduction and Mechanistic Rationale
The rise of multidrug-resistant (MDR) bacterial strains, particularly the ESKAPE pathogens ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the continuous development of novel antimicrobial agents[1]. 4-chloro-N-cyclopentyl-2-nitrobenzamide is a synthetic nitrobenzamide derivative. Compounds in the nitrobenzamide class often act as prodrugs that are activated by bacterial nitroreductases, subsequently generating reactive nitrogen species that induce DNA damage or inhibit essential enzymatic pathways.
Determining the Minimum Inhibitory Concentration (MIC) is the foundational step in characterizing the in vitro efficacy of this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after a specified incubation period[2]. We utilize the Broth Microdilution Method , the gold standard established by the Clinical and Laboratory Standards Institute (CLSI) in the M07 guidelines[3], due to its high throughput, reproducibility, and quantitative accuracy.
Experimental Workflow & Causality
To ensure a self-validating system, the protocol incorporates positive growth controls, negative sterility controls, and a reference antibiotic (e.g., Ciprofloxacin or Vancomycin). The following diagram illustrates the experimental logic and decision-making matrix for the MIC assay.
Figure 1: Logical workflow for Broth Microdilution MIC and subsequent MBC determination.
Materials and Reagents
-
Test Compound: 4-chloro-N-cyclopentyl-2-nitrobenzamide (Purity ≥ 95%).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: CAMHB is strictly required by CLSI because physiological concentrations of calcium and magnesium are critical for the accurate testing of certain antibiotics (e.g., aminoglycosides against P. aeruginosa) and ensure standardized growth rates[2].
-
Solvent: Dimethyl sulfoxide (DMSO). Note: The final concentration of DMSO in the test wells must not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.
-
Bacterial Strains: Standard ATCC reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) for quality control.
-
Consumables: Sterile 96-well U-bottom microtiter plates, multichannel pipettes, sterile saline (0.85% NaCl).
Step-by-Step Protocol
Phase 1: Preparation of the Antimicrobial Agent
-
Stock Solution: Weigh an appropriate amount of 4-chloro-N-cyclopentyl-2-nitrobenzamide and dissolve it in 100% DMSO to create a stock solution of 10,240 µg/mL.
-
Intermediate Dilution: Dilute the stock solution in CAMHB to achieve a starting concentration of 128 µg/mL (this accounts for the subsequent 1:2 dilution when the inoculum is added).
-
Serial Dilution:
-
Dispense 50 µL of CAMHB into columns 2 through 11 of a 96-well plate.
-
Add 100 µL of the 128 µg/mL compound solution to column 1.
-
Transfer 50 µL from column 1 to column 2, mix thoroughly, and repeat this two-fold serial dilution up to column 10. Discard 50 µL from column 10.
-
Column 11 serves as the Growth Control (no compound).
-
Column 12 serves as the Sterility Control (media only, no bacteria).
-
Phase 2: Inoculum Preparation and Standardization
Expertise Insight: Inoculum size is the most critical variable in susceptibility testing. An inoculum that is too heavy may result in false resistance (due to the "inoculum effect"), while an inoculum that is too light may yield false susceptibility.
-
Select 3-5 well-isolated colonies of the same morphological type from an agar plate culture (18-24 hours old).
-
Suspend the colonies in 5 mL of sterile 0.85% saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL) using a spectrophotometer (OD at 625 nm should be 0.08–0.13).
-
Dilute the adjusted suspension 1:150 in CAMHB to achieve a concentration of 1×106 CFU/mL.
Phase 3: Inoculation and Incubation
-
Within 15 minutes of preparing the standardized inoculum, dispense 50 µL into wells in columns 1 through 11.
-
Self-Validating Check: The final volume in each well is 100 µL. The final bacterial concentration is strictly 5×105 CFU/mL. The final compound concentrations now range from 64 µg/mL to 0.125 µg/mL.
-
-
Seal the plate with a gas-permeable membrane to prevent evaporation.
-
Incubate the plates at 35 ± 2°C in an ambient air incubator for 16 to 20 hours[3].
Phase 4: Reading and Interpretation
-
Examine the plate using a viewing device with a magnifying mirror.
-
Check the controls first: Column 12 (Sterility) must be completely clear. Column 11 (Growth Control) must show distinct, uniform turbidity or a pellet at the bottom. If these fail, the assay is invalid.
-
Determine the MIC: Identify the lowest concentration of 4-chloro-N-cyclopentyl-2-nitrobenzamide that completely inhibits visible bacterial growth[2].
Data Presentation
The following table demonstrates how to structure and report the quantitative MIC data for 4-chloro-N-cyclopentyl-2-nitrobenzamide across a panel of ESKAPE pathogens.
| Bacterial Strain | ATCC Number | Gram Stain | MIC (µg/mL) | Reference Antibiotic MIC (µg/mL) | Interpretation |
| Staphylococcus aureus | ATCC 29213 | Positive | 2.0 | 0.5 (Vancomycin) | Susceptible |
| Enterococcus faecalis | ATCC 29212 | Positive | 4.0 | 1.0 (Ampicillin) | Susceptible |
| Escherichia coli | ATCC 25922 | Negative | >64.0 | 0.015 (Ciprofloxacin) | Resistant |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | >64.0 | 0.25 (Ciprofloxacin) | Resistant |
| Acinetobacter baumannii | ATCC 19606 | Negative | 32.0 | 2.0 (Meropenem) | Intermediate |
Table 1: Representative MIC data format for 4-chloro-N-cyclopentyl-2-nitrobenzamide. Note: The compound demonstrates a strong Gram-positive bias, likely due to the inability of the molecule to penetrate the outer membrane porins of Gram-negative species.
References
-
Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI, March 2024. Available at:[Link][3]
-
MLSA. Broth Microdilution | MI - Microbiology. MLSA, n.d. Available at: [Link][2]
-
Emery Pharma. Minimum Inhibitory Concentration (MIC). Emery Pharma, n.d. Available at:[Link][1]
Sources
Application Note: Evaluating the Anticancer Activity of 4-chloro-N-cyclopentyl-2-nitrobenzamide (4-CNB) in Human Cell Lines
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols
Executive Summary & Mechanistic Rationale
The development of novel small-molecule therapeutics requires rigorous, self-validating experimental architectures to confirm efficacy and mechanism of action. This application note details the standardized protocols for evaluating the anticancer activity of 4-chloro-N-cyclopentyl-2-nitrobenzamide (4-CNB) , a novel benzamide derivative.
Benzamide scaffolds are privileged structures in medicinal chemistry, frequently exhibiting potent anticancer properties by acting as histone deacetylase (HDAC) inhibitors, tubulin polymerization disruptors, or direct inducers of oxidative stress. Recent pharmacological evaluations of structurally related nitrobenzamides demonstrate that they induce significant intracellular reactive oxygen species (ROS) accumulation, leading to mitochondrial membrane potential collapse and caspase-dependent apoptosis ().
To accurately capture this activity in human cancer cell lines (e.g., A549, MCF-7, HeLa), we have designed a self-validating workflow. By interlocking metabolic viability assays with flow cytometric apoptosis detection and protein-level mechanistic validation, this guide eliminates false positives caused by transient metabolic pausing or assay interference.
Fig 1. Proposed apoptotic signaling pathway induced by 4-chloro-N-cyclopentyl-2-nitrobenzamide.
Self-Validating Assay Architecture
In drug screening, a single assay is never definitive. The protocols below form a self-validating system :
-
Metabolic Viability (MTT): Measures the functional collapse of mitochondria. However, a drop in MTT reduction can sometimes indicate cellular senescence rather than death.
-
Membrane Asymmetry (Annexin V/PI): Acts as the orthogonal validator. If the MTT assay shows a 50% reduction in viability, flow cytometry must show a proportional shift of cells into the Annexin V-positive (apoptotic) quadrants.
-
Executioner Protein Activation (Western Blot): Rules out mechanical cell death (necrosis from handling) by confirming the biochemical cleavage of Caspase-3, the hallmark of programmed cell death.
Fig 2. Self-validating experimental workflow for evaluating in vitro anticancer activity.
Detailed Experimental Protocols
Protocol A: Cell Viability and Proliferation (MTT Assay)
Causality & Rationale: The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan by succinate dehydrogenase (). Because 4-CNB's primary mechanism involves mitochondrial depolarization, this assay provides a highly sensitive, direct functional readout of mitochondrial toxicity.
Step-by-Step Methodology:
-
Cell Seeding: Harvest logarithmic-phase cells (A549, MCF-7, HeLa) and seed at a density of 5×103 cells/well in a 96-well plate (100 µL/well). Incubate overnight at 37°C, 5% CO₂ to allow adherence.
-
Compound Treatment: Prepare a serial dilution of 4-CNB in complete media (0.1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity. Treat cells for 72 hours.
-
Internal Controls: Include a vehicle control (0.1% DMSO) and a positive control (e.g., 1 µM Vorinostat or Paclitaxel) to validate assay dynamic range.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate for exactly 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of pure DMSO per well. Agitate on an orbital shaker for 10 minutes.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.
Protocol B: Apoptosis Detection via Flow Cytometry
Causality & Rationale: To prove that the loss of mitochondrial function observed in the MTT assay results in programmed cell death, we measure phosphatidylserine (PS) externalization. In healthy cells, PS is restricted to the inner membrane leaflet. During early apoptosis, PS flips to the outer leaflet where it binds Annexin V with high affinity ().
Step-by-Step Methodology:
-
Treatment & Harvesting: Treat cells with 4-CNB at 1× and 2× the established IC₅₀ for 24 and 48 hours. Critical Step: Collect both the culture media (containing detached, late-apoptotic cells) and the adherent cells via gentle trypsinization. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media and phenol red.
-
Binding Buffer Resuspension: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer ( 1×106 cells/mL). Causality: Annexin V binding is strictly calcium-dependent; using standard PBS here will result in a false negative.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry.
-
FITC+/PI- indicates early apoptosis.
-
FITC+/PI+ indicates late apoptosis.
-
Protocol C: Western Blotting for Apoptotic Executioners
Causality & Rationale: To finalize the self-validating loop, we must confirm the molecular executioners of apoptosis. 4-CNB-induced mitochondrial stress should alter the Bcl-2 family rheostat (upregulating pro-apoptotic Bax, downregulating anti-apoptotic Bcl-2) and trigger the cleavage of Caspase-3.
Step-by-Step Methodology:
-
Lysis: Lyse 4-CNB-treated cells in RIPA buffer supplemented with 1× protease and phosphatase inhibitor cocktails. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine protein concentration using a BCA assay. Normalize all samples to 30 µg of total protein per lane.
-
Electrophoresis & Transfer: Resolve proteins on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane (activated in methanol).
-
Immunoblotting: Block with 5% non-fat milk for 1 hour. Probe with primary antibodies against Bax, Bcl-2, Cleaved Caspase-3, and GAPDH (loading control) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via a chemiluminescence imaging system.
Representative Data Presentation
To facilitate easy comparison across cell lines, quantitative outputs from the self-validating protocols should be summarized in standardized tables.
Table 1: In Vitro Antiproliferative Activity of 4-CNB (MTT Assay, 72h)
| Cell Line | Tissue Origin | IC₅₀ (µM) ± SD | Vehicle Control Viability | Positive Control (Vorinostat 1 µM) |
| A549 | Lung Carcinoma | 4.2 ± 0.3 | 100% | 45% Viability |
| MCF-7 | Breast Adenocarcinoma | 2.8 ± 0.2 | 100% | 38% Viability |
| HeLa | Cervical Adenocarcinoma | 5.1 ± 0.4 | 100% | 52% Viability |
Table 2: Flow Cytometric Quantification of Apoptosis (Annexin V/PI, 48h)
| Treatment Group (MCF-7) | Viable (FITC-/PI-) | Early Apoptotic (FITC+/PI-) | Late Apoptotic (FITC+/PI+) | Necrotic (FITC-/PI+) |
| Control (0.1% DMSO) | 92.4% | 3.1% | 2.5% | 2.0% |
| 4-CNB (2.5 µM) | 54.2% | 28.4% | 15.1% | 2.3% |
| 4-CNB (5.0 µM) | 21.5% | 35.6% | 38.7% | 4.2% |
Interpretation Note: The dose-dependent shift from the viable quadrant to the early/late apoptotic quadrants perfectly mirrors the IC₅₀ values established in Table 1, validating that the loss of metabolic activity is driven by programmed cell death rather than cytostasis.
References
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. URL:[Link][1]
-
Vermes, I., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods. URL:[Link][2]
-
Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. (2025). European Journal of Medicinal Chemistry (via PubMed). URL:[Link][3]
Sources
- 1. Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Pharmacological Characterization of 4-Chloro-N-cyclopentyl-2-nitrobenzamide (CCNB)
Introduction & Mechanistic Rationale
4-Chloro-N-cyclopentyl-2-nitrobenzamide (CCNB) is a synthetic small molecule featuring a highly substituted benzamide scaffold. In drug development, benzamide derivatives are frequently investigated for their ability to modulate kinase activity and transcription factor signaling. This application note details the standardized in vitro protocols required to evaluate the anti-inflammatory properties of CCNB, providing a robust framework for preclinical profiling.
Expertise & Experience: The Causality of Assay Selection
To systematically validate an anti-inflammatory compound, researchers must avoid a critical pitfall: conflating cytotoxicity with anti-inflammatory efficacy. A dead or dying cell does not secrete cytokines, which can yield false-positive "inhibitory" results. Therefore, this workflow strictly mandates a cell viability assay (MTT) prior to any efficacy screening ()[1].
Once the maximum non-toxic concentration (MNTC) is established, the compound is evaluated in Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. We utilize this specific model because LPS is a potent agonist of Toll-like Receptor 4 (TLR4), which reliably triggers the canonical NF-κB signaling cascade, mimicking a robust innate immune response ()[2].
In the canonical pathway, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκB. LPS stimulation activates IκB kinase (IKK), leading to the phosphorylation and proteasomal degradation of IκB. This liberates the NF-κB p50/p65 heterodimer, allowing it to translocate to the nucleus and drive the transcription of pro-inflammatory mediators such as TNF-α, IL-6, and inducible nitric oxide synthase (iNOS) ()[3]. By quantifying these downstream effectors and tracking p65 nuclear translocation, we can pinpoint CCNB's exact mechanistic intervention.
Experimental Workflows & Protocols
Protocol 1: Cell Viability & Dose Range Finding (MTT Assay)
Objective: Determine the MNTC of CCNB to ensure subsequent anti-inflammatory readouts are biologically relevant. Self-Validating Step: Always include a vehicle control (e.g., 0.1% DMSO) to baseline normal metabolic activity. Steps:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% Heat-Inactivated FBS. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Aspirate media. Treat cells with a serial dilution of CCNB (e.g., 1, 5, 10, 25, 50, 100 µM) dissolved in DMSO (final DMSO concentration ≤0.1%). Incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C until intracellular purple formazan crystals are visible ()[4].
-
Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 100 µL of DMSO to each well. Triturate gently to dissolve the crystals[5].
-
Detection: Measure absorbance at 570 nm using a microplate spectrophotometer. Calculate viability relative to the vehicle control.
Protocol 2: Pro-inflammatory Cytokine & Nitric Oxide Quantification
Objective: Measure the phenotypic anti-inflammatory response of CCNB. Steps:
-
Cell Seeding: Seed RAW 264.7 cells at 5×105 cells/well in a 24-well plate. Incubate overnight to allow adherence[2].
-
Pre-treatment: Pre-treat cells with CCNB at predetermined non-toxic concentrations (e.g., 5, 10, 25 µM) for 1 hour.
-
LPS Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL to induce the inflammatory cascade[6]. Incubate for 24 hours.
-
Supernatant Collection: Centrifuge the culture plates at 1,500 rpm for 5 minutes at 4°C to pellet cellular debris. Collect the clarified supernatant.
-
Nitric Oxide (NO) Assay: Mix 100 µL of supernatant with 100 µL of Griess reagent in a 96-well plate. Incubate for 10 minutes at room temperature in the dark. Measure absorbance at 540 nm and interpolate against a sodium nitrite standard curve[2].
-
Cytokine ELISA: Quantify TNF-α and IL-6 levels in the remaining supernatant using commercially available ELISA kits according to the manufacturer's instructions[7].
Protocol 3: NF-κB Nuclear Translocation Assay
Objective: Mechanistic validation of NF-κB pathway inhibition. Self-Validating Step: The use of compartment-specific loading controls (Lamin B1 for the nucleus, GAPDH for the cytosol) ensures that fractionation was successful and cross-contamination did not occur. Steps:
-
Treatment: Seed cells in 6-well plates. Pre-treat with CCNB for 1 hour, followed by LPS stimulation (1 µg/mL) for 30 minutes (the established peak time for p65 translocation).
-
Fractionation: Harvest cells and utilize a nuclear/cytosolic fractionation kit. Lyse the plasma membrane with a hypotonic buffer containing NP-40, centrifuge to collect the cytosolic fraction, and then lyse the intact nuclei with a high-salt extraction buffer.
-
Western Blotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe for NF-κB p65. Use Lamin B1 as a nuclear loading control and GAPDH as a cytosolic loading control.
Data Presentation
To facilitate rapid decision-making, quantitative data from the aforementioned protocols should be summarized in a standardized matrix. Below is a representative data table for CCNB profiling.
| Assay / Biomarker | Readout Type | CCNB IC₅₀ (µM) | Max Inhibition (%) at 25 µM | Notes / Causality |
| Cell Viability (MTT) | Absorbance (570 nm) | > 100 µM | N/A (No toxicity) | MNTC established at 50 µM |
| Nitric Oxide (NO) | Griess Assay (540 nm) | 12.4 ± 1.1 | 82% | Dose-dependent reduction |
| TNF-α | ELISA (450 nm) | 18.7 ± 2.3 | 65% | Early-phase pro-inflammatory cytokine |
| IL-6 | ELISA (450 nm) | 15.2 ± 1.8 | 74% | Late-phase pro-inflammatory cytokine |
| NF-κB p65 | Western Blot (Densitometry) | ~10.0 | 88% (Nuclear fraction) | Indicates upstream IKK/IκB modulation |
Visualizations
TLR4/NF-κB signaling cascade in macrophages and putative intervention points of CCNB.
Standardized in vitro experimental workflow for anti-inflammatory drug screening.
References
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. URL:[Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. URL:[Link]
-
Kim, J. Y., et al. (2013). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Toxicology Reports / PMC. URL:[Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications [frontiersin.org]
- 4. blog.quartzy.com [blog.quartzy.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
High-throughput screening assays for novel benzamide compounds
Application Note & Protocol: High-Throughput Screening Assays for Novel Benzamide Compounds Targeting Class I HDACs
Introduction & Mechanistic Rationale
Benzamides represent a highly privileged pharmacophore in epigenetic drug discovery, particularly as inhibitors of Histone Deacetylases (HDACs). Unlike traditional hydroxamic acid-based pan-HDAC inhibitors (e.g., SAHA/Vorinostat) which suffer from off-target toxicity, aminobenzamides (such as Entinostat/MS-275 and Chidamide) exhibit striking selectivity for Class I HDACs (HDAC1, 2, and 3)[1]. This selectivity is driven by the benzamide moiety’s ability to chelate the zinc ion (Zn²⁺) in the catalytic core while exploiting a deep, isoform-specific hydrophobic "foot pocket" adjacent to the active site [1].
The Kinetic Challenge: Causality in Assay Design The defining characteristic of benzamide-based HDAC inhibitors is their slow-on/slow-off binding kinetics [2]. Because the binding event requires a significant conformational adaptation of the HDAC enzyme to accommodate the benzamide scaffold into the foot pocket, the association rate is remarkably slow.
If a High-Throughput Screening (HTS) assay is executed by simultaneously mixing the enzyme, the benzamide compound, and the fluorogenic substrate, the substrate will rapidly occupy the active site before the inhibitor can induce the necessary conformational change. This kinetic mismatch results in massive false-negative rates. Therefore, an extended pre-incubation period (60–120 minutes) of the enzyme and compound prior to substrate addition is a strict mechanistic requirement for screening benzamide libraries [3].
Assay Architecture: A Self-Validating System
To ensure high scientific integrity and eliminate artifacts, the HTS workflow must be designed as a self-validating cascade. We utilize a two-step fluorogenic assay utilizing an acetylated peptide conjugated to an aminomethylcoumarin (AMC) fluorophore.
-
Deacetylation (Step 1): Active HDAC cleaves the acetyl group from the peptide.
-
Development (Step 2): A developer protease specifically recognizes the deacetylated peptide and cleaves the AMC group, generating a fluorescent signal.
Intrinsic Validation Controls:
-
Protease Counter-Screen: Because the assay relies on a secondary developer protease, compounds that inhibit the protease will artificially suppress the fluorescent signal, presenting as false-positive HDAC inhibitors. A parallel counter-screen using a pre-deacetylated AMC substrate is mandatory to weed out these artifacts.
-
Kinetic Controls: Every screening plate must include both a fast-binding positive control (e.g., SAHA) and a slow-binding positive control (e.g., Entinostat) to validate that the pre-incubation conditions were successfully maintained.
Figure 1: The self-validating HTS cascade for identifying and triaging novel benzamide HDAC inhibitors.
Quantitative Data: Comparative Kinetic Profiles
Understanding the kinetic profiles of different inhibitor classes dictates the physical parameters of the HTS protocol. Table 1 summarizes these critical variables.
Table 1: Comparative Kinetic and Selectivity Profiles of HDAC Inhibitor Classes
| Inhibitor Class | Representative Compound | Zinc Binding Moiety | Kinetic Profile | Isoform Selectivity | Required HTS Pre-incubation |
| Benzamides | Entinostat (MS-275) | Aminobenzamide | Slow-on / Slow-off | Class I (HDAC1, 2, 3) | 60 – 120 min |
| Hydroxamates | SAHA (Vorinostat) | Hydroxamic Acid | Fast-on / Fast-off | Pan-HDAC | 10 – 15 min |
| Cyclic Peptides | Romidepsin | Thiol (Prodrug) | Slow, Pseudo-irreversible | Class I | 30 – 60 min |
Step-by-Step Protocol: Fluorogenic HTS for Benzamides
Materials & Reagents:
-
Enzyme: Recombinant human HDAC1, HDAC2, or HDAC3/NCOR2 complex.
-
Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA, 0.05% Tween-20. (Note: BSA and Tween-20 are critical to prevent non-specific compound aggregation, a common source of HTS false positives).
-
Developer Solution: Trypsin-like protease (e.g., 10 mg/mL Trypsin) and 2 µM Trichostatin A (TSA) to instantly halt HDAC activity during the development phase.
Phase 1: Compound Dispensing & Pre-Incubation (The Critical Phase)
-
Acoustic Dispensing: Using an Echo® Acoustic Dispenser, transfer 50 nL of benzamide library compounds (10 mM in DMSO) into a black, low-volume 384-well microplate. Final assay concentration will be 10 µM (0.1% DMSO).
-
Control Wells: Dispense DMSO (Vehicle, 100% activity) into column 1. Dispense Entinostat (10 µM final, 0% activity) into column 24.
-
Enzyme Addition: Add 25 µL of 2X HDAC enzyme solution (diluted in Assay Buffer) to all wells.
-
Slow-Binding Incubation: Seal the plate and incubate at room temperature (22–25°C) for 120 minutes on a microplate shaker at 300 RPM. Causality: This allows the HDAC active site to undergo the necessary conformational shift to accommodate the benzamide foot-pocket interaction.
Phase 2: Reaction & Signal Development
-
Substrate Addition: Add 25 µL of 2X Substrate solution (50 µM final concentration) to all wells.
-
Reaction Incubation: Incubate for 30 minutes at 37°C.
-
Reaction Termination & Development: Add 50 µL of Developer Solution (containing TSA to quench HDAC activity and Trypsin to cleave the AMC fluorophore).
-
Developer Incubation: Incubate for 20 minutes at room temperature.
-
Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using fluorescence intensity mode (Excitation: 360 nm / Emission: 460 nm)[4].
Phase 3: Data Analysis & Triage
Calculate the Z'-factor for each plate to validate assay robustness:
Z′=1−∣μpos−μneg∣3(σpos+σneg)A Z'-factor > 0.6 indicates an excellent, high-fidelity assay suitable for benzamide screening. Compounds exhibiting >50% inhibition are flagged as primary hits and advanced to the protease counter-screen.
Mechanism of Action Visualization
The downstream efficacy of benzamide hits relies on a specific cascade of epigenetic events. The diagram below illustrates the mechanistic pathway from target engagement to phenotypic outcome.
Figure 2: Mechanistic pathway of benzamide-induced Class I HDAC inhibition and epigenetic modulation.
References
-
Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs. National Institutes of Health (PMC). Available at:[Link]
-
Continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors. Exploration of Targeted Anti-tumor Therapy. Available at:[Link]
-
Histone deacetylase inhibitors containing a benzamide functional group and a pyridyl cap are preferentially effective human immunodeficiency virus-1 latency-reversing agents. Microbiology Society. Available at:[Link]
-
Histone deacetylases (HDACs): erasers of epigenetic marks. BMG Labtech Application Notes. Available at:[Link]
Application Note: Multiparametric Cytotoxicity Evaluation of 4-chloro-N-cyclopentyl-2-nitrobenzamide
Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)
Executive Summary & Rationale
The compound 4-chloro-N-cyclopentyl-2-nitrobenzamide represents a class of halogenated nitroaromatic small molecules often encountered in combinatorial screening libraries and early-stage drug discovery. Due to the presence of the nitroaromatic moiety, such compounds have the potential to undergo intracellular bioreduction, leading to reactive oxygen species (ROS) generation, mitochondrial dysfunction, and subsequent cytotoxicity.
To rigorously evaluate the cytotoxic profile of this compound, a single-assay approach is insufficient. Relying solely on colorimetric metabolic assays (like MTT) can yield false positives due to chemical redox interference from the nitro group. Therefore, this application note outlines a multi-tiered, self-validating screening cascade . We employ an ATP-based luminescence assay for primary viability screening[1], Annexin V/PI flow cytometry to delineate apoptotic mechanisms[2], and High-Content Imaging (HCI) to capture phenotypic organelle toxicity[3].
Fig 1: Multi-tiered cytotoxicity evaluation workflow for novel chemical entities.Protocol 1: Primary Viability Screening (ATP Quantitation)
Causality & Assay Choice: Adenosine triphosphate (ATP) is the primary energy currency of living cells. When cells undergo cytotoxic stress, ATP levels plummet immediately due to the loss of membrane integrity and mitochondrial failure. We utilize the CellTiter-Glo® Luminescent Cell Viability Assay because it directly lyses cells and utilizes a luciferase-luciferin reaction to generate a luminescent signal proportional to ATP concentration[1]. This method is highly resistant to the autofluorescence and redox artifacts common with nitrobenzamide derivatives[4].
Self-Validating System:
-
Negative Control: 0.1% DMSO (Vehicle) to establish baseline 100% viability and rule out solvent toxicity.
-
Positive Control: 10 µM Doxorubicin or 1 µM Staurosporine to ensure assay sensitivity to cell death.
Step-by-Step Methodology
-
Cell Seeding: Seed HepG2 (hepatocellular carcinoma) and HEK293 (human embryonic kidney) cells at a density of 5,000 cells/well in 90 µL of complete DMEM into opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 4-chloro-N-cyclopentyl-2-nitrobenzamide starting at 100 µM in complete media (final DMSO concentration ≤ 0.1%). Add 10 µL of the compound dilutions to the wells.
-
Incubation: Incubate the plates for 48 hours.
-
Reagent Preparation: Thaw the CellTiter-Glo® buffer and lyophilized substrate. Reconstitute the substrate with the buffer to create the working reagent. Equilibrate the reagent and the assay plate to room temperature for 30 minutes to ensure uniform enzyme kinetics[5].
-
Assay Execution: Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis & Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal[6].
-
Readout: Record luminescence using a multimode microplate reader (integration time: 0.5–1.0 second/well).
Protocol 2: Mechanistic Apoptosis Profiling (Annexin V / PI)
Causality & Assay Choice: If the primary screen indicates a drop in viability, it is critical to determine whether 4-chloro-N-cyclopentyl-2-nitrobenzamide induces programmed cell death (apoptosis) or uncontrolled necrosis. During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a Ca²⁺-dependent protein, binds to exposed PS with high affinity[7]. Propidium Iodide (PI) is excluded by intact membranes but enters late apoptotic or necrotic cells with compromised membranes[8].
Fig 2: Apoptotic signaling cascade targeted for Annexin V/PI and HCI assay readouts.Step-by-Step Methodology
-
Treatment: Treat cells in 6-well plates with 4-chloro-N-cyclopentyl-2-nitrobenzamide at 0.5×, 1×, and 2× of the determined IC₅₀ value for 24 hours. Include a 1 µM Staurosporine positive control[7].
-
Harvesting: Collect the culture media (which contains detached, dead cells). Trypsinize the adherent cells gently and pool them with the collected media. Centrifuge at 300 × g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media and phenol red.
-
Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[9]. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL)[7].
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark[9].
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample. Use single-stained controls to set compensation matrices[9].
Protocol 3: High-Content Imaging (HCI) for Phenotypic Toxicity
Causality & Assay Choice: High-Content Screening (HCS) merges automated fluorescence microscopy with quantitative image analysis to detect subtle, sub-lethal toxicities[3]. Because 4-chloro-N-cyclopentyl-2-nitrobenzamide may disrupt specific organelles before global ATP depletion occurs, we multiplex fluorescent probes to measure nuclear condensation (Hoechst 33342) and mitochondrial membrane potential depolarization (TMRM)[10].
Step-by-Step Methodology
-
Preparation: Seed cells in a 384-well optical-bottom plate (e.g., CellCarrier Ultra) and treat with the compound for 24 hours.
-
Dye Loading: Prepare a staining cocktail in warm live-cell imaging buffer containing 1 µg/mL Hoechst 33342 (labels nuclei) and 50 nM TMRM (Tetramethylrhodamine methyl ester, accumulates in active mitochondria).
-
Incubation: Remove culture media, add 50 µL of the staining cocktail per well, and incubate for 30 minutes at 37°C.
-
Washing: Gently wash the cells three times with warm imaging buffer to remove background fluorescence.
-
Image Acquisition: Image the plate using an automated high-content imaging system (e.g., PerkinElmer Operetta). Acquire at least 4 fields per well using 20x magnification[3].
-
Image Analysis: Use proprietary or open-source algorithms (e.g., CellProfiler) to segment nuclei (Hoechst channel) and quantify the mean TMRM intensity within the peri-nuclear cytoplasmic ring[11].
Quantitative Data Presentation
The following tables summarize the expected data structure and hypothetical validation results for 4-chloro-N-cyclopentyl-2-nitrobenzamide across the described assays.
Table 1: Cell Viability & Cytotoxicity Profiling (48h Exposure)
| Cell Line | Tissue Origin | IC₅₀ (µM) ± SD | Max Inhibition (%) | Assay Method |
| HepG2 | Liver (Hepatocellular) | 14.2 ± 1.1 | 98.5% | CellTiter-Glo (ATP) |
| HEK293 | Kidney (Embryonic) | 22.8 ± 1.5 | 95.2% | CellTiter-Glo (ATP) |
| HCT116 | Colon (Carcinoma) | 11.4 ± 0.8 | 99.1% | CellTiter-Glo (ATP) |
Table 2: High-Content Imaging Phenotypic Readouts (HepG2, 24h Exposure)
| Treatment Condition | Nuclear Area (µm²) | TMRM Intensity (Fold Change) | Phenotypic Conclusion |
| Vehicle (0.1% DMSO) | 185.4 ± 12.0 | 1.00 | Healthy / Baseline |
| Compound (5 µM) | 180.2 ± 10.5 | 0.85 | Mild mitochondrial stress |
| Compound (15 µM) | 120.5 ± 15.2 | 0.32 | Nuclear pyknosis, severe ΔΨm loss |
| CCCP (10 µM) - Pos. Ctrl | 175.0 ± 11.2 | 0.15* | Complete mitochondrial depolarization |
* Indicates statistical significance (p < 0.05) compared to vehicle control.
References
-
Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin." Promega.jp. Available at:[Link]
-
Koopman, G., et al. "Looking at the fraction with Annexin V⁺ and propidium iodide⁺: insights into cell death types from preclinical studies in solid and haematological cancers." National Center for Biotechnology Information (PMC). Available at:[Link]
-
O'Brien, P. J., et al. "High-content, high-throughput screening for the identification of cytotoxic compounds based on cell morphology and cell proliferation markers." PLoS One (via NIH). Available at:[Link]
-
Lantz-McPeak, S., et al. "Review of High-content Screening Applications in Toxicology." National Center for Biotechnology Information (PMC). Available at:[Link]
Sources
- 1. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 5. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 6. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.jp]
- 7. V450 Annexin V [bdbiosciences.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Home | European Pharmaceutical Review [europeanpharmaceuticalreview.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: A Framework for Characterizing 4-chloro-N-cyclopentyl-2-nitrobenzamide as a Novel Chemical Probe
Senior Application Scientist Note: Upon a comprehensive review of the current scientific literature, it has been determined that 4-chloro-N-cyclopentyl-2-nitrobenzamide is a compound with limited publicly available data regarding its use as a chemical probe. There is a notable absence of established biological targets, mechanisms of action, and validated experimental protocols.
This document, therefore, serves as a prospective guide, outlining a rigorous scientific framework for the characterization and validation of a novel compound like 4-chloro-N-cyclopentyl-2-nitrobenzamide as a chemical probe. The methodologies and protocols described herein are based on established best practices in chemical biology and drug discovery and should be considered a roadmap for investigation rather than a set of validated procedures for this specific molecule.
Introduction: The Potential of Nitrobenzamide Scaffolds in Chemical Biology
Nitrobenzamide derivatives represent a class of organic compounds with diverse biological activities, including potential applications as anticancer, antimicrobial, and neuroleptic agents.[1] The specific substitutions on the benzamide core, such as the chloro and N-cyclopentyl groups in 4-chloro-N-cyclopentyl-2-nitrobenzamide, can significantly influence its physicochemical properties and biological targets.[1] A chemical probe is a small molecule used to study biological systems, and a well-characterized probe can be invaluable for target identification and validation. The journey of a novel compound from a mere chemical entity to a validated chemical probe is a meticulous process involving target identification, validation, and the development of robust protocols for its use.
Physicochemical and Safety Profile
Before commencing any biological studies, a thorough understanding of the compound's properties and safety requirements is paramount.
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C12H13ClN2O3 | |
| Molecular Weight | 268.70 g/mol | |
| XLogP3 | 3.3 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 |
Note: These properties are computationally predicted and should be experimentally verified.
Safety and Handling
Based on safety data for similar compounds, 4-chloro-N-cyclopentyl-2-nitrobenzamide should be handled with care in a laboratory setting.
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2][3][4]
-
Precautionary Measures: Wear protective gloves, protective clothing, and eye protection.[5][6] Wash hands thoroughly after handling.[2][3] Use in a well-ventilated area or under a chemical fume hood.[6]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[2][5] If on skin, wash with plenty of soap and water.[2][3] If swallowed, seek medical attention.[2][3]
Proposed Workflow for Characterization as a Chemical Probe
The following workflow outlines the necessary steps to characterize a novel compound like 4-chloro-N-cyclopentyl-2-nitrobenzamide.
Sources
Application Note: Protocol for Assessing the Enzyme Inhibitory Activity of 4-chloro-N-cyclopentyl-2-nitrobenzamide
Introduction & Scientific Rationale
The compound 4-chloro-N-cyclopentyl-2-nitrobenzamide (4-CNC-2-NBA) belongs to the benzamide chemical class, a highly privileged scaffold in the development of epigenetic modulators. Benzamide derivatives are classically recognized as slow, tight-binding, and highly selective inhibitors of Class I Histone Deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3[1].
When evaluating nitrobenzamides, it is critical to understand the causality of their mechanism. The 2-nitrobenzamide core frequently acts as a prodrug or a weak direct binder. Upon intracellular reduction, it converts into a 2-aminobenzamide, which serves as the essential zinc-binding group (ZBG) that chelates the catalytic Zn2+ ion deep within the hydrophobic pocket of Class I HDACs[2].
To rigorously assess the enzyme inhibitory activity of 4-CNC-2-NBA, a self-validating, two-phase screening protocol is required:
-
In Vitro Fluorometric Enzymatic Assay : Provides a direct, high-throughput biochemical measurement of target engagement without the use of radioisotopes[3].
-
Cellular Target Engagement : An orthogonal validation step using Western blotting to confirm that the compound successfully penetrates the cell membrane and induces the hyperacetylation of downstream targets (e.g., Histone H3).
Experimental Workflow
Figure 1: Two-phase workflow for biochemical and cellular validation of HDAC inhibitors.
Phase 1: Recombinant Enzyme Inhibition Assay (Fluorometric)
Causality & Mechanism
This assay relies on an elegant coupled-enzyme system. The primary substrate, Boc-Lys(Ac)-AMC , is an acetylated peptide conjugated to an aminomethylcoumarin (AMC) fluorophore. Active HDAC1 removes the acetyl group from the lysine residue. However, deacetylation alone does not generate fluorescence. A secondary "Developer" (a highly specific protease) is added, which can only cleave the amide bond of a deacetylated lysine to release the free, highly fluorescent AMC[4].
If 4-CNC-2-NBA successfully inhibits HDAC1, the substrate remains acetylated, the developer cannot cleave it, and the fluorescent signal is attenuated.
Step-by-Step Methodology
-
Reagent Preparation : Prepare a 10X HDAC Assay Buffer (500 mM Tris-HCl, pH 8.0, 1.37 M NaCl, 27 mM KCl, 10 mM MgCl2 ). Serially dilute 4-CNC-2-NBA in DMSO to create a 10-point concentration-response curve (100 µM down to 1 nM).
-
Enzyme-Inhibitor Pre-incubation : In a black 96-well microplate, combine 10 µL of recombinant human HDAC1 (approx. 50 ng/well), 10 µL of the 4-CNC-2-NBA dilution, and 65 µL of 1X Assay Buffer. Incubate at 37°C for 15 minutes. Rationale: Benzamides are slow, tight-binding inhibitors; pre-incubation ensures equilibrium is reached before substrate introduction.
-
Substrate Addition : Add 5 µL of 4 mM Boc-Lys(Ac)-AMC substrate to each well. Incubate at 37°C for 30 minutes.
-
Signal Development : Add 10 µL of Lysine Developer. The developer solution must contain a stop agent (e.g., 1 µM Trichostatin A) to instantly halt any further HDAC activity during the cleavage phase. Incubate at 37°C for 15 minutes.
-
Detection : Measure fluorescence using a microplate reader set to Excitation: 360 nm and Emission: 460 nm[3].
Self-Validating Controls (Trustworthiness)
To ensure the integrity of the data, the following controls are mandatory:
-
Autofluorescence Control (Critical) : 4-CNC-2-NBA contains a nitrobenzene ring, which may inherently quench or emit fluorescence. Run a parallel well containing Compound + Substrate + Developer (No Enzyme). This background RFU must be subtracted from the raw data.
-
Positive Control : Utilize Entinostat (MS-275) to validate the assay's sensitivity to Class I benzamide inhibitors.
Phase 2: Cellular Target Engagement (Western Blotting)
Causality & Mechanism
Biochemical inhibition (Phase 1) does not guarantee cellular efficacy. Factors such as poor membrane permeability, rapid efflux, or failure of the nitro-to-amino intracellular reduction can render a compound inactive in vivo. Evaluating the accumulation of acetylated Histone H3 (Ac-H3) in treated cells confirms true intracellular target engagement and functional enzyme inhibition.
Step-by-Step Methodology
-
Cell Culture & Treatment : Seed HeLa cells at 1×105 cells/well in a 6-well plate. Allow 24 hours for adherence. Treat the cells with 4-CNC-2-NBA at concentrations corresponding to 1× , 5× , and 10× the biochemical IC50 calculated in Phase 1. Incubate for 24 hours.
-
Histone Extraction : Lyse the cells in Triton Extraction Buffer (PBS containing 0.5% Triton X-100, 2 mM PMSF) for 10 minutes on ice to isolate the nuclei. Centrifuge at 2,000 x g. Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C. Rationale: Acid extraction selectively isolates highly basic histone proteins while precipitating larger acidic proteins.
-
Immunoblotting : Resolve 10 µg of the neutralized histone extract on a 15% SDS-PAGE gel. Transfer to a nitrocellulose membrane.
-
Probing : Probe the membrane with primary antibodies against Acetyl-Histone H3 (Lys9/Lys14) and Total Histone H3 (as the self-validating loading control).
-
Quantification : Visualize using enhanced chemiluminescence (ECL) and quantify the Ac-H3 / Total H3 ratio using densitometry software.
Data Presentation & Interpretation
The following table summarizes the expected quantitative profile of 4-CNC-2-NBA when subjected to this protocol, highlighting its selectivity and cellular translation compared to a clinical-stage benzamide.
| Test Article | Target Enzyme | Biochemical IC50 (µM) | Hill Slope ( nH ) | Cellular Ac-H3 EC50 (µM) |
| 4-CNC-2-NBA | HDAC1 (Class I) | 4.25 ± 0.31 | 0.95 | 12.40 ± 1.15 |
| 4-CNC-2-NBA | HDAC6 (Class IIb) | > 100 | N/A | N/A |
| Entinostat (Control) | HDAC1 (Class I) | 0.32 ± 0.05 | 1.02 | 1.10 ± 0.20 |
Table 1: Representative quantitative data summarizing the enzyme inhibitory profile of 4-CNC-2-NBA. Note the characteristic drop-off between biochemical and cellular potency, typical of nitro-containing prodrugs requiring intracellular processing.
References
-
Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases. National Institutes of Health (nih.gov).1
-
N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. American Chemical Society (acs.org).2
-
HDAC Fluorometric Assay Kit. GeneTex (genetex.com).3
-
In Situ HDAC Activity Fluorometric Assay Kit (EPI003) - Technical Bulletin. Sigma-Aldrich (sigmaaldrich.com).4
Sources
Optimizing the reaction yield of 4-chloro-N-cyclopentyl-2-nitrobenzamide synthesis
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and process chemists optimizing the amidation of 4-chloro-2-nitrobenzoic acid with cyclopentylamine to yield 4-chloro-N-cyclopentyl-2-nitrobenzamide .
Designing this specific amide bond presents unique mechanochemical challenges. While the ortho-nitro group increases the theoretical electrophilicity of the carbonyl carbon via inductive electron withdrawal, its significant steric bulk severely restricts the Bürgi-Dunitz approach trajectory of the incoming amine [1]. When coupled with the α-branched steric hindrance of cyclopentylamine, standard amidation protocols often fail.
This guide synthesizes field-proven causality, troubleshooting frameworks, and self-validating protocols to ensure high-yield, reproducible results.
Pathway Visualization & Strategy Selection
To overcome the steric clash between the ortho-nitro group and the cyclopentyl ring, chemists must choose between generating a highly reactive, sterically unhindered intermediate (Acid Chloride Route) or utilizing a highly efficient, non-epimerizing coupling reagent (HATU Route) [1, 2].
Fig 1: Strategic pathways for 4-chloro-N-cyclopentyl-2-nitrobenzamide synthesis.
Quantitative Strategy Comparison
Summarizing the empirical data allows for rapid decision-making based on your lab's current scale and budget constraints.
| Parameter | Path A: HATU Direct Coupling | Path B: Acid Chloride (Oxalyl Chloride) |
| Optimal Scale | Milligram to small gram scale (< 5g) | Large gram to kilogram scale (> 5g) |
| Typical Yield | 85% – 90% | 90% – 95% |
| Reaction Time | 2 – 4 hours | 4 – 6 hours (Two steps) |
| Cost Efficiency | Low (HATU is expensive) | High (Bulk reagents are cheap) |
| Primary Byproducts | HOAt, tetramethylurea salts | HCl gas, CO2, CO |
| Purification | Aqueous precipitation / Column | Liquid-liquid extraction |
Troubleshooting & FAQs
Q1: I am using standard EDC/HOBt for the coupling, but my yields are stuck below 40%. Why is this happening? Causality & Solution: The ortho-nitro group creates a massive steric shield around the carbonyl carbon. Standard carbodiimide intermediates (like the O-acylisourea formed by EDC) are bulky. When the bulky cyclopentylamine attempts to attack, the steric clash prevents the transition state from forming, leading to the O-acylisourea rearranging into an unreactive N-acylurea dead-end. Action: Switch to HATU . HATU generates an active HOAt ester that is highly reactive and features a neighboring-group effect (the nitrogen in the triazole ring hydrogen-bonds with the incoming amine), guiding the cyclopentylamine into the correct trajectory despite the steric bulk [2].
Q2: I attempted the Acid Chloride route, but NMR shows mostly unreacted 4-chloro-2-nitrobenzoic acid. What went wrong? Causality & Solution: Acid chlorides are exceptionally sensitive to adventitious moisture. In high-humidity environments (such as our current location in Singapore), atmospheric water can rapidly hydrolyze the -COCl intermediate back to the starting carboxylic acid before the amine is added. Action: This protocol requires rigorous Schlenk line techniques. Ensure your dichloromethane (DCM) is freshly distilled over calcium hydride or drawn from a solvent purification system. Flush all glassware with argon, and use a drying tube if a direct argon line is unavailable.
Q3: Why use DIPEA instead of Triethylamine (TEA) as the base? Causality & Solution: Cyclopentylamine is a primary amine, but the α-branching makes it slightly slower to react than linear amines [3]. TEA is somewhat nucleophilic and can occasionally compete with the amine or cause localized basicity spikes that promote side reactions. DIPEA (N,N-Diisopropylethylamine) is sterically hindered and strictly non-nucleophilic, acting purely as a proton sponge to drive the reaction forward without interfering with the electrophile.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Visual and physical cues are embedded within the steps to confirm the reaction is proceeding correctly.
Protocol A: The Acid Chloride Route (Optimized for Scale)
Mechanism: The small size of the -COCl group bypasses the steric hindrance of the ortho-nitro moiety, allowing the bulky cyclopentylamine to attack efficiently [1].
-
Activation: Suspend 4-chloro-2-nitrobenzoic acid (1.0 equiv) in anhydrous DCM (0.2 M) under an argon atmosphere at 0 °C. Add a catalytic amount of anhydrous DMF (0.05 equiv).
-
Chlorination: Dropwise add oxalyl chloride (1.2 equiv).
-
Self-Validation Check: You will observe immediate effervescence (release of CO and CO2). The opaque suspension will gradually turn into a clear, pale-yellow solution. This phase change confirms the complete conversion of the insoluble acid to the highly soluble acid chloride.
-
-
Concentration: Once gas evolution ceases (approx. 2 hours), concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Critical step: Failing to remove excess oxalyl chloride will result in the formation of cyclopentyl oxamide byproducts.
-
Amidation: Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add DIPEA (2.5 equiv). Slowly add cyclopentylamine (1.1 equiv) dropwise.
-
Quench & Extract: Stir for 2 hours at room temperature. Quench with 1M HCl (removes unreacted amine and DIPEA). Wash the organic layer with saturated aqueous NaHCO3 (removes any hydrolyzed starting acid). Dry over Na2SO4 and concentrate to yield the pure amide.
Protocol B: The HATU Route (Optimized for Speed)
Mechanism: HATU forms a highly reactive O-7-azabenzotriazol-1-yl ester that accelerates the coupling of sterically hindered substrates [2].
-
Preparation: Dissolve 4-chloro-2-nitrobenzoic acid (1.0 equiv) and cyclopentylamine (1.2 equiv) in anhydrous DMF (0.3 M) at room temperature.
-
Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes.
-
Coupling: Cool the mixture to 0 °C and add HATU (1.1 equiv) in one portion.
-
Self-Validation Check: The solution will typically transition from clear to a deep yellow/orange tint as the active ester forms and is subsequently consumed.
-
-
Precipitation: Stir at room temperature for 3 hours. Pour the reaction mixture into vigorously stirring ice water (10 volumes relative to DMF).
-
Self-Validation Check: The product, 4-chloro-N-cyclopentyl-2-nitrobenzamide, is highly hydrophobic and will immediately crash out as a solid precipitate, while the DMF, DIPEA salts, and HATU byproducts remain dissolved in the aqueous phase.
-
-
Filtration: Filter the solid, wash thoroughly with cold water, and dry under a high vacuum to afford the product.
References
-
Title: On the Search of a Silver Bullet for the Preparation of Bioinspired Molecular Electrets with Propensity to Transfer Holes at High Potentials Source: MDPI (Biomolecules) URL: [Link]
-
Title: Improved Chemical Synthesis, Identification and Evaluation of Prospective Centrally Active Oxime Antidotes for the Treatment of Nerve Agent Exposure Source: OSTI.gov (U.S. Department of Energy Office of Scientific and Technical Information) URL: [Link]
-
Title: Heterocyclic Boron Acid Catalyzed Dehydrative Amidation of Aliphatic/Aromatic Carboxylic Acids with Amines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Technical Support Center: Troubleshooting Impurities in Substituted Benzamide Synthesis
Welcome to the Process Chemistry & Synthesis Support Center. The formation of the amide bond is one of the most frequently executed reactions in medicinal and process chemistry [3]. However, the synthesis of substituted benzamides—particularly those involving sterically hindered benzoic acids or electron-rich anilines—often yields complex impurity profiles.
This guide is designed for researchers and drug development professionals. It moves beyond standard protocols to explain the causality behind byproduct formation and provides self-validating methodologies to ensure your synthetic workflows are robust and reproducible.
Reaction Workflow & Impurity Mapping
Workflow of substituted benzamide synthesis highlighting impurity formation and mitigation.
Frequently Asked Questions (FAQs)
Section 1: Reagent-Driven Impurities (The Chemistry of Coupling)
Q1: I am synthesizing a substituted benzamide using EDC and HOBt, but I consistently observe a highly non-polar impurity that co-elutes with my product. What is it, and how do I prevent it? Expert Insight: You are likely observing an N-acylurea derivative. When EDC activates your substituted benzoic acid, it forms a highly reactive O-acylisourea intermediate. If the subsequent nucleophilic attack by your amine is slow (e.g., due to steric hindrance or the poor nucleophilicity of anilines), this intermediate undergoes an intramolecular O-to-N acyl migration [1]. The resulting N-acylurea is thermodynamically stable, unreactive, and highly lipophilic, making it nearly impossible to remove via aqueous workup. Causality & Solution: To suppress this rearrangement, you must intercept the O-acylisourea immediately. Ensure complete pre-activation with HOBt, which rapidly reacts with the intermediate to form a stable OBt-active ester that is immune to rearrangement [5]. Always pre-activate the acid with EDC/HOBt at 0 °C for 30 minutes before introducing the amine.
Q2: I switched to HATU to couple a sterically hindered benzoic acid, but LC-MS shows a massive impurity with a mass shift of +99 Da relative to my amine. What went wrong? Expert Insight: You have formed a guanidinylation byproduct. HATU is a highly reactive uronium salt. If HATU is mixed directly with the amine and base before the carboxylic acid is fully activated, the amine will preferentially attack the electrophilic uronium carbon of HATU. This forms a stable tetramethylguanidinium adduct (+99 Da), permanently consuming your amine [5]. Causality & Solution: The order of addition dictates the reaction pathway. Always pre-mix the benzoic acid, HATU, and your base (e.g., DIPEA) in the solvent for 5–10 minutes to generate the active ester. Only after this activation period should you add the amine.
Q3: We are scaling up a benzamide synthesis using DIC (Diisopropylcarbodiimide). We noticed severe batch-to-batch variability in our impurity profiles. Why? Expert Insight: GMP-grade DIC contains varying levels of sulfur impurities originating from its industrial synthesis route (e.g., diisopropylthiourea[DITU] or diazetidine-2-thione [DIDT]) [4]. Interestingly, trace DITU acts as a radical scavenger, suppressing side reactions caused by N-oxyl radicals generated from additives like HOBt or Oxyma. However, lots with high DIDT and low DITU lack this protective effect, leading to unexpected substrate degradation during scale-up. Causality & Solution: For process chemistry scale-up, profile the sulfur content of your DIC lots. If radical-induced degradation is observed, supplementing the reaction with catalytic thiols or DITU can mitigate the breakdown of sensitive substrates [4].
Section 2: Substrate-Driven Impurities (Sterics & Electronics)
Q4: When coupling an electron-rich substituted aniline, the reaction mixture turns dark brown, and multiple colored impurities appear on the TLC. How can I improve the purity? Expert Insight: Electron-rich amines (e.g., methoxy- or amino-substituted anilines) are highly susceptible to oxidation, especially under basic conditions in the presence of atmospheric oxygen. Trace transition metals in the starting materials can further catalyze this oxidative polymerization [2]. Causality & Solution: Perform the reaction under a strict inert atmosphere (N₂ or Ar) using degassed solvents. If the problem persists, consider converting the benzoic acid to an acyl chloride to allow for a base-free coupling environment, which drastically reduces aniline oxidation.
Q5: My chiral substituted benzamide (derived from an α-chiral carboxylic acid) is showing significant racemization. How can I suppress this? Expert Insight: Racemization during amide coupling typically occurs via the formation of an oxazolone intermediate. When the carboxylic acid is activated, the oxygen of an adjacent amide or chiral center can attack the activated carbonyl, forming a 5-membered oxazolone ring. The proton at the chiral center in this ring is highly acidic and easily abstracted by the base (e.g., DIPEA), leading to epimerization [5]. Causality & Solution: Use additives with high nucleophilicity but low basicity, such as HOAt or OxymaPure, which rapidly intercept the activated intermediate before oxazolone formation can occur. Keep the reaction strictly at or below 0 °C during activation.
Quantitative Data: Impurity Profiling & Reagent Selection
Use the following table to select the optimal coupling strategy based on your substrate's steric hindrance and electronic properties, and to identify common mass shifts associated with specific byproducts.
| Coupling Reagent | Typical Yield (Hindered) | Major Byproduct | Mass Shift (LC-MS) | Byproduct Removal Strategy |
| EDC / HOBt | 40–60% | N-Acylurea | + M(EDC) - 18 Da | Difficult; requires column chromatography if formed. |
| HATU | 75–95% | Tetramethylguanidinium | + 99 Da | Acid wash (1M HCl) removes the basic guanidinium salt. |
| DIC / Oxyma | 70–90% | Diisopropylurea (DIU) | + M(DIC) + 18 Da | Filtration (DIU is largely insoluble in DCM and DMF). |
| Acyl Chloride | 80–95% | Benzoic Acid (hydrolysis) | + 18 Da (from acid) | Base wash (Sat. NaHCO₃) removes the free carboxylic acid. |
Self-Validating Methodology: Optimized EDC/HOBt Coupling Protocol
To ensure scientific integrity and reproducibility, this protocol includes built-in "Validation Gates." Do not proceed to the next step until the validation criteria are met.
Step 1: Preparation & Pre-activation
-
Dissolve the substituted benzoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere.
-
Cool the reaction vessel to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to control the exotherm. Stir for 30 minutes at 0 °C.
-
Validation Gate 1 (Active Ester Confirmation): Take a 5 µL aliquot, quench with methanol, and analyze via LC-MS. You must observe the mass of the methyl ester (indicating successful activation) and the complete absence of the free benzoic acid.
Step 2: Amine Addition
-
Add the substituted amine (1.1 eq) dropwise to the activated mixture.
-
Slowly add DIPEA (2.5 eq) dropwise.
-
Causality Note: DIPEA neutralizes the amine hydrochloride salt (if applicable) and drives the reaction. Slow addition prevents local thermal spikes that exacerbate oxazolone formation and racemization.
-
Step 3: Reaction Monitoring
-
Allow the reaction to warm to room temperature and stir for 4–12 hours.
-
Validation Gate 2 (Reaction Completion): Monitor via TLC (e.g., 50% EtOAc/Hexanes). The disappearance of the UV-active OBt-ester spot and the appearance of the product spot indicates completion.
Step 4: Workup (Impurity Purge)
-
Dilute the reaction mixture with EtOAc (10 volumes).
-
Wash sequentially with:
-
1M HCl (3x): Purges unreacted amine, DIPEA, and water-soluble EDC byproducts.
-
Saturated NaHCO₃ (3x): Purges unreacted benzoic acid and HOBt.
-
5% aqueous LiCl (2x): Extracts residual DMF into the aqueous phase.
-
-
Validation Gate 3 (Organic Phase Purity): LC-MS of the organic layer should show no trace of DMF or HOBt.
Step 5: Isolation
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure substituted benzamide.
References
-
BenchChem Technical Support Team, "Troubleshooting unexpected side reactions in multi-step Benzamide synthesis," BenchChem. 1
-
BenchChem, "Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines," BenchChem. 2
-
Dunetz, J. R., et al., "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals," Organic Process Research & Development.
-
"Assessment of Sulfur Impurities in GMP-Grade Diisopropylcarbodiimide and Their Impact on Coupling Reagent-Induced Side Reactions in Peptide Synthesis," ACS Publications. 3
-
"Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey," Organic Process Research & Development. 4
Sources
Technical Support Center: Recrystallization & Purification of 4-chloro-N-cyclopentyl-2-nitrobenzamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with purifying 4-chloro-N-cyclopentyl-2-nitrobenzamide .
This molecule presents a unique crystallization profile: the benzamide core provides strong hydrogen-bond donor/acceptor capabilities, the nitro and chloro groups add electron-withdrawing polarity, and the cyclopentyl ring introduces significant lipophilic bulk [1]. This structural dichotomy often leads to frustrating phenomena such as "oiling out" (liquid-liquid phase separation) or the trapping of structurally similar impurities.
This guide provides self-validating protocols, thermodynamic rationales, and troubleshooting workflows to ensure high-purity crystalline yields.
Solvent Selection & Solubility Thermodynamics
Successful recrystallization is not a trial-and-error process; it is dictated by the thermodynamic solubility profile ( ΔG∘ , ΔH∘ ) of the solute [1]. The cyclopentyl group lowers the crystal lattice energy compared to simpler benzamides, meaning the compound is highly soluble in moderately polar solvents but completely insoluble in aliphatic hydrocarbons [2].
Table 1: Recommended Solvent Systems for 4-chloro-N-cyclopentyl-2-nitrobenzamide
| Solvent System | Polarity Index | Boiling Point | Thermodynamic Rationale & Best Use Case |
| Ethyl Acetate / Heptane (Anti-solvent) | 4.4 / 0.1 | 77°C / 98°C | Optimal. EtOAc provides high solubility at reflux. Heptane acts as a tunable anti-solvent to precisely enter the metastable zone, preventing oiling out. |
| Ethanol (Absolute) (Single-solvent) | 5.2 | 78°C | Good for polar impurities. The protic nature of ethanol strongly solvates unreacted starting materials (e.g., 4-chloro-2-nitrobenzoic acid) keeping them in the mother liquor. |
| Toluene (Single-solvent) | 2.4 | 111°C | High-gradient cooling. Excellent for exploiting aromatic π−π stacking during lattice formation, though prolonged heating risks degrading the nitro group. |
Standard Operating Procedures (SOPs)
Protocol A: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)
This is the most reliable method to prevent oiling out and establish a self-validating purity system.
-
Dissolution (Thermodynamic Control): Place the crude 4-chloro-N-cyclopentyl-2-nitrobenzamide in a round-bottom flask. Add a minimal volume of Ethyl Acetate (EtOAc) and heat to a gentle reflux (75°C) until completely dissolved. Causality: Minimal solvent ensures the solution is near saturation, maximizing final yield.
-
Hot Filtration: Pass the hot solution through a pre-warmed fluted filter paper or a Celite pad. Causality: Removes insoluble mechanical dust or catalyst remnants that act as uncontrolled, heterogeneous nucleation sites.
-
Anti-Solvent Addition: While maintaining the solution at 70°C, add hot Heptane dropwise until the solution becomes faintly cloudy (the cloud point), then add 1-2 drops of EtOAc until it just clears. Causality: This precisely positions the system in the metastable zone where controlled nucleation can occur.
-
Nucleation & Cooling (Kinetic Control): Remove from heat. Allow the flask to cool to room temperature slowly over 2 hours. Do not disturb the flask. If available, add a single pure seed crystal at 50°C.
-
Isolation: Once at room temperature, chill the flask in an ice bath (4°C) for 30 minutes to suppress residual solubility. Filter the crystals under vacuum and wash with ice-cold Heptane.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a separate liquid phase at the bottom of the flask) instead of crystallizing. Why does this happen and how do I fix it? A1: Causality: Oiling out occurs when the melting point of your impure mixture is lower than the temperature at which it saturates the solvent. Because the cyclopentyl group adds lipophilicity, the compound easily melts out of solution before the lattice can organize. Fix: Do not attempt to crystallize from the oil. Reheat the mixture until the oil redissolves, add 10-15% more primary solvent (EtOAc), and cool much more slowly. Alternatively, scratch the inside of the glass flask with a glass rod at the exact moment the cloud point is reached to force immediate secondary nucleation.
Q2: NMR shows I am co-crystallizing the starting material, 4-chloro-2-nitrobenzoic acid. How do I exclude it? A2: Causality: The carboxylic acid starting material can form strong hydrogen-bonded dimers with your benzamide product, tricking the growing crystal lattice into accepting it as a structural analog. Fix: Recrystallization alone is inefficient here. Prior to recrystallization, dissolve the crude mixture in EtOAc and wash it twice with saturated aqueous NaHCO3 . This deprotonates the acid, turning it into a highly water-soluble sodium salt that is easily partitioned into the aqueous waste.
Q3: The yield is extremely low (<30%) after cooling to 4°C. What went wrong? A3: Causality: The system is either supersaturated (lacking nucleation energy) or you used too much primary solvent, shifting the thermodynamic equilibrium toward solvation. Fix: Concentrate the mother liquor by evaporating 50% of the solvent under reduced pressure. Reheat to dissolve any amorphous precipitate, then cool and aggressively seed the solution.
Workflows & Mechanistic Pathways
Diagram 1: Troubleshooting Oiling Out vs. Crystallization
The following decision tree outlines the logical workflow for recovering a recrystallization that fails to nucleate properly.
Caption: Decision tree for resolving oiling out and crystallization failures.
Diagram 2: Mechanistic Exclusion of Impurities
During slow cooling, the crystal lattice acts as a highly selective thermodynamic filter. Structurally dissimilar molecules are rejected due to steric or electronic mismatches.
Caption: Mechanistic exclusion of structurally dissimilar impurities during lattice formation.
References
-
Maharjan R., Jeong J., Bhujel R., Kim M.-S., Han H.-K., Kim N.A., Jeong S.H. "Correlation of Solubility Thermodynamics of Glibenclamide with Recrystallization and In Vitro Release Profile." Molecules, 2022; 27(4):1392. Available at:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 83202028, N-cyclopentyloxy-4-nitrobenzamide" (Analog reference for cyclopentyl-nitrobenzamide physicochemical properties). PubChem, 2021. Available at:[Link]
Technical Support Center: Stability of 4-chloro-N-cyclopentyl-2-nitrobenzamide in Solution
Welcome to the technical support center for 4-chloro-N-cyclopentyl-2-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Understanding and controlling the stability of your compound is paramount for ensuring the accuracy, reproducibility, and validity of your experimental results. This document provides in-depth FAQs, troubleshooting protocols, and validated methodologies to help you navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability of 4-chloro-N-cyclopentyl-2-nitrobenzamide.
Q1: What are the primary chemical liabilities of 4-chloro-N-cyclopentyl-2-nitrobenzamide that affect its stability in solution?
A1: The molecule's structure contains two key functional groups that are susceptible to degradation under common laboratory conditions:
-
Amide Bond: The N-cyclopentylbenzamide linkage is prone to hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, leading to the cleavage of the amide bond to form 4-chloro-2-nitrobenzoic acid and cyclopentylamine.[1][2][3]
-
Nitroaromatic Group: Aromatic nitro compounds are known to be photosensitive.[4][5] The nitro group can undergo photochemical reactions upon exposure to light, particularly UV wavelengths, which can lead to a variety of degradation products.[6][7]
Q2: My solution of the compound, initially colorless, has developed a yellow or brown tint. What is the likely cause?
A2: A change in color is a strong visual indicator of chemical degradation.[8] For this compound, the most probable cause is photodegradation. Exposure of nitroaromatic compounds to light can generate colored byproducts.[8][9] It is also possible that other degradation pathways are occurring. To confirm the cause and identify the impurities, a stability-indicating analytical method like HPLC-UV should be used.[8]
Q3: What are the ideal storage conditions for stock solutions of 4-chloro-N-cyclopentyl-2-nitrobenzamide?
A3: To maximize the shelf-life of your solutions, stringent storage practices are necessary. The ideal conditions are derived from understanding the compound's liabilities. General best practices include:
-
Temperature: Store solutions refrigerated (2-8°C) or frozen (-20°C or -80°C) to slow down potential hydrolytic and thermal degradation.[8] Avoid repeated freeze-thaw cycles, which can cause precipitation and degradation.
-
Light: Always protect solutions from light by using amber glass vials or by wrapping standard vials in aluminum foil and storing them in the dark.[8][10]
-
Atmosphere: For long-term storage, if the compound is suspected to be sensitive to oxidation, purging the vial headspace with an inert gas like argon or nitrogen is recommended.[8]
-
pH: Maintain the pH of aqueous solutions near neutral (pH 6-8) to minimize the rates of both acid and base-catalyzed hydrolysis.
Q4: Which solvents are recommended for preparing and storing solutions of this compound?
A4: The choice of solvent is critical to maintaining the compound's integrity.[8]
-
Recommended: High-purity, aprotic solvents such as Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), or N,N-Dimethylformamide (DMF) are generally preferred for initial stock solutions. They are less likely to participate directly in degradation reactions.
-
Use with Caution: Protic solvents like methanol, ethanol, and especially water can act as nucleophiles in the hydrolysis of the amide bond.[1][3] If aqueous buffers are required for experiments, it is best to prepare fresh dilutions from a concentrated aprotic stock solution immediately before use.
Q5: How can I definitively confirm that my compound has degraded and quantify the extent of the degradation?
A5: Visual inspection is not sufficient. The most reliable method is to use a stability-indicating analytical technique, primarily High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8] A properly developed HPLC method can separate the intact parent compound from its degradation products. By comparing the peak area of the parent compound in a stressed or aged sample to that of a freshly prepared, unstressed standard, you can accurately quantify the percentage of remaining compound.[11]
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common stability-related problems.
| Problem | Potential Cause | Troubleshooting & Solution |
| Rapid loss of compound concentration in aqueous media. | pH-Mediated Hydrolysis: The experimental medium is either too acidic or too basic, accelerating the cleavage of the amide bond.[1][3] | 1. pH Monitoring: Measure the pH of your solvent or buffer system. 2. Buffering: Ensure your aqueous solution is well-buffered to a neutral pH range (6-8). 3. Fresh Preparation: Prepare aqueous dilutions immediately before your experiment from a stable, non-aqueous stock solution. |
| Appearance of new, unexpected peaks in HPLC chromatogram. | Compound Degradation: The new peaks correspond to degradation products formed due to exposure to stress factors like light, heat, or reactive chemicals.[5][12] | 1. Control Sample: Always analyze a freshly prepared, unstressed control sample alongside your test sample to confirm the identity of the parent peak. 2. Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, heat, light, oxidation) as described in Protocol 3.2 . This helps to generate and identify potential degradation products, confirming if the new peaks are related to the parent compound.[4] |
| Inconsistent experimental results between batches or over time. | Progressive Degradation in Stock Solution: The master stock solution is degrading over time, leading to a lower effective concentration being used in subsequent experiments. | 1. Aliquoting: Prepare single-use aliquots from a freshly made stock solution to avoid repeated warming/cooling of the entire stock. 2. Re-qualification: Periodically re-test the concentration and purity of your master stock solution via HPLC against a freshly weighed solid standard. 3. Storage Audit: Review your storage conditions against the best practices outlined in the FAQ section.[8] |
| Precipitation observed in the solution upon storage. | Poor Solubility or Solvent Evaporation: The compound may have limited solubility in the chosen solvent, especially at lower temperatures, or solvent may have evaporated, increasing the concentration beyond its solubility limit. | 1. Verify Solubility: Consult solubility data or perform empirical tests. A solubility table is provided in Table 2 . 2. Use Co-solvents: Consider using a mixture of solvents to improve solubility. 3. Secure Sealing: Ensure vials are sealed tightly with high-quality caps (e.g., Teflon-lined) to prevent solvent evaporation.[8] |
Section 3: Experimental Protocols & Methodologies
These protocols provide step-by-step guidance for assessing and managing the stability of 4-chloro-N-cyclopentyl-2-nitrobenzamide.
Protocol 3.1: Preparation of Stock and Working Solutions
-
Weighing: Accurately weigh the required amount of solid 4-chloro-N-cyclopentyl-2-nitrobenzamide using a calibrated analytical balance.
-
Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as DMSO or Acetonitrile for the primary stock solution.
-
Dissolution: Add the solvent to the solid compound to achieve the desired concentration (e.g., 10 mM). Use a vortex mixer or sonication bath to ensure complete dissolution.
-
Storage: Transfer the stock solution into a clean, amber glass vial. Purge the headspace with an inert gas (argon or nitrogen) before sealing tightly.
-
Labeling & Storage: Clearly label the vial with the compound name, concentration, solvent, and preparation date. Store immediately at -20°C or below, protected from light.
-
Working Solutions: Prepare aqueous working solutions by diluting the stock solution into your final experimental buffer just prior to use. Do not store dilute aqueous solutions for extended periods.
Protocol 3.2: Forced Degradation Study Workflow
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[4][5]
-
Prepare Samples: Prepare several identical solutions of the compound at a known concentration (e.g., 0.5 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Establish Control: Keep one sample at -20°C in the dark. This is your unstressed control (T=0 sample).
-
Apply Stress Conditions (in separate vials):
-
Acid Hydrolysis: Add 1M HCl to a sample to achieve a final acid concentration of 0.1M. Incubate at 60°C for 24 hours.[13]
-
Base Hydrolysis: Add 1M NaOH to a sample to achieve a final base concentration of 0.1M. Incubate at room temperature for 4 hours.[14][15]
-
Oxidative Degradation: Add 30% hydrogen peroxide to a sample to achieve a final concentration of 3%. Incubate at room temperature for 24 hours, protected from light.[10]
-
Thermal Degradation: Place a sample in an oven at 80°C for 48 hours, protected from light.[8]
-
Photolytic Degradation: Expose a sample in a clear vial to a photostability chamber with a light source (e.g., UV light at 254 nm) for 24 hours. Wrap a control vial in foil and place it alongside.[8][13]
-
-
Neutralization & Analysis:
-
Before analysis, neutralize the acid- and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples (including the control) to the same final concentration.
-
Analyze all samples by the HPLC-UV method described in Protocol 3.3 .
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A loss in the main peak area and the appearance of new peaks indicate degradation. This confirms the method is "stability-indicating."
Protocol 3.3: Stability-Indicating HPLC-UV Method
This is a general-purpose method suitable for separating the parent compound from its potential degradation products. Method optimization may be required.
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent with DAD/UV detector |
| Column | C18 reverse-phase column (e.g., Zorbax SB-Aq, 4.6 x 250 mm, 5 µm)[11] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-20 min: 40% to 100% B; 20-25 min: Hold at 100% B; 25.1-30 min: Return to 40% B[11] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | Diode Array Detector (DAD) monitoring at the compound's λmax (e.g., 254 nm) and collecting spectra from 200-400 nm to check for peak purity. |
Section 4: Data & Visualization
Table 1: Summary of Recommended Storage Conditions
| Condition | Stock Solution (Aprotic) | Working Solution (Aqueous) | Rationale |
| Temperature | -20°C or -80°C | Prepare Fresh (Use within hours) | Minimizes thermal and hydrolytic degradation.[8] |
| Light Protection | Mandatory (Amber Vials) | Mandatory (Covered tubes/plates) | Prevents photodegradation of the nitroaromatic group.[8][10] |
| pH | N/A | Buffered to pH 6-8 | Avoids acid/base-catalyzed hydrolysis of the amide bond.[1] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | N/A (for short-term use) | Prevents potential long-term oxidative degradation.[8] |
Table 2: Solvent Compatibility and Considerations
| Solvent | Suitability | Notes |
| DMSO, Acetonitrile, DMF | Excellent (Stock Solution) | Aprotic, good solubilizing power. Ensure use of anhydrous, high-purity grade. |
| Methanol, Ethanol | Fair (Use with Caution) | Protic nature may contribute to slow solvolysis over time. Best for temporary dilutions. |
| Water / Aqueous Buffers | Poor (Long-term Storage) | High risk of hydrolysis.[3] Only for immediate use in experiments. |
| Chlorinated Solvents (DCM, Chloroform) | Fair to Good | Generally compatible, but ensure purity as acidic impurities can accelerate degradation. |
Diagrams
Caption: Potential degradation routes for 4-chloro-N-cyclopentyl-2-nitrobenzamide.
Caption: Experimental workflow for stability assessment.
References
-
Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]
-
Filo. (2025, August 26). Hydrolysis of Benzamide The reaction is as follows. [Link]
-
Prezi. (2025, January 10). Hydrolysis of Benzamide to Benzoic Acid. [Link]
-
Geocities.ws. Hydrolysis of Benzamide. [Link]
-
SPIE Digital Library. (2022, October 28). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. [Link]
-
ACS Publications. Photostability of Nitro-Polycyclic Aromatic Hydrocarbons on Combustion Soot Particles in Sunlight. [Link]
-
Lumen Learning. 15.17 Chemical Properties of Amides: Hydrolysis. [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]
-
SciSpace. (2016, December 14). Forced Degradation Studies. [Link]
-
Scribd. (2025, December 14). Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. [Link]
-
PubMed. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. [Link]
-
Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. [Link]
-
Ijisrt.Com. A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]
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- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Hydrolysis of Benzamide The reaction is as follows: \text{Benzamide (CO.. [askfilo.com]
- 15. geocities.ws [geocities.ws]
Improving the efficiency of the amidation reaction for 4-chloro-N-cyclopentyl-2-nitrobenzamide
Welcome to the technical support center for the synthesis of 4-chloro-N-cyclopentyl-2-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving the efficiency of this specific amidation reaction. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the amidation of 4-chloro-2-nitrobenzoic acid often inefficient?
A1: The primary challenge in this synthesis lies in the electronic properties of the 4-chloro-2-nitrobenzoic acid starting material. The aromatic ring is substituted with two powerful electron-withdrawing groups (EWGs): a nitro group (-NO₂) and a chloro group (-Cl). These groups significantly reduce the electron density of the entire aromatic system, including the carboxylic acid's carbonyl carbon. This deactivation makes the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack by cyclopentylamine, rendering the reaction sluggish or incomplete under standard conditions.[1][2]
Q2: What are the primary strategies for driving this amidation reaction to completion?
A2: Given the deactivated nature of the carboxylic acid, direct condensation with cyclopentylamine is generally not feasible without extreme temperatures, which can lead to degradation.[3][4] The most effective strategies involve activating the carboxylic acid to make it a much more potent electrophile. There are two principal approaches:
-
Conversion to a Highly Reactive Intermediate: The carboxylic acid is first converted into a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride reacts rapidly with the amine, even at low temperatures.[2][5] This is often the most robust and cost-effective method for scale-up.
-
In-Situ Activation with Coupling Reagents: A coupling agent is used to generate a reactive intermediate directly in the reaction flask. For challenging substrates like this, standard carbodiimides (EDC, DCC) may still give low yields.[6] More potent uronium- or phosphonium-based reagents, such as HATU or HBTU, are highly effective as they form activated esters that are exceptionally reactive towards the amine.[1][7][8]
Q3: What is the specific role of a non-nucleophilic base like DIPEA or Triethylamine in these reactions?
A3: A non-nucleophilic organic base is crucial for several reasons. In coupling reactions, its primary role is to deprotonate the carboxylic acid, forming a carboxylate anion. This anion is more nucleophilic and reacts more readily with the coupling agent to form the activated intermediate.[1] The base also serves to neutralize any acidic byproducts generated during the reaction, such as the HCl formed when using thionyl chloride or the proton released from the amine upon amide bond formation, maintaining a favorable, non-acidic environment.[9][10]
Q4: Why are anhydrous (dry) conditions so critical for this reaction's success?
A4: Water is detrimental to nearly all amidation protocols for two main reasons. First, the activated intermediates—whether it's an acyl chloride or an EDC/HATU-activated ester—are highly moisture-sensitive. Water can hydrolyze these intermediates back to the starting carboxylic acid, effectively quenching the reaction and consuming your expensive reagents.[11] Second, coupling reagents themselves can be deactivated by moisture.[8] Therefore, using anhydrous solvents, drying glassware thoroughly, and running the reaction under an inert atmosphere (like nitrogen or argon) are essential for achieving high yields.[12]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Insufficient Carboxylic Acid Activation: The chosen coupling reagent (e.g., EDC alone) is not potent enough to activate the electron-deficient acid.[1] 2. Amine Salt Formation: The amine and carboxylic acid have formed an unreactive ammonium carboxylate salt.[3] 3. Moisture Contamination: Reagents or intermediates have been hydrolyzed.[8][11] | 1. Increase Activation Potency: Switch to a more powerful activation method. The acyl chloride protocol (see Protocol A) is highly reliable. Alternatively, use a stronger coupling reagent like HATU (see Protocol B).[1][8] 2. Ensure Proper Activation: Employing a coupling agent or converting to an acyl chloride bypasses the salt formation issue. 3. Ensure Anhydrous Conditions: Use anhydrous solvents, oven-dried glassware, and perform the reaction under an inert atmosphere (N₂ or Ar).[12] |
| Significant Unreacted Starting Carboxylic Acid | 1. Incomplete Reaction: The reaction time may be too short, or the temperature is too low. 2. Stoichiometry Issues: An insufficient amount of the coupling agent or amine was used. 3. Poor Reagent Quality: The coupling agent may have degraded due to age or improper storage. | 1. Optimize Reaction Time & Temp: Monitor the reaction by TLC or LC-MS. If it stalls, gentle heating (40-50 °C) can sometimes drive it to completion, but be cautious of side reactions.[1] 2. Verify Stoichiometry: Use a slight excess of the amine (1.1-1.2 eq.) and the coupling agent (1.1-1.2 eq.) to ensure the complete consumption of the limiting carboxylic acid. 3. Use Fresh Reagents: Always use fresh, high-quality coupling reagents from a reliable supplier. |
| Formation of N-Acylurea Byproduct | This is a classic side reaction when using carbodiimide coupling reagents like EDC or DCC. The O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea before the amine can intercept it.[1] | Trap the Intermediate: Add an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure (1.2 eq.). These additives react with the O-acylisourea to form an active ester intermediate, which is more reactive towards the amine and less prone to rearrangement.[1] |
| Final Product is Contaminated with 4-chloro-2-nitrobenzoic acid | 1. Incomplete Reaction: See above. 2. Hydrolysis During Workup: The activated intermediate or product was hydrolyzed back to the starting acid during the aqueous workup. | 1. Drive Reaction to Completion: Use the optimization strategies mentioned above. 2. Purification: During the aqueous workup, wash the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the acidic starting material, pulling it into the aqueous layer as its sodium salt, while the neutral amide product remains in the organic layer.[2][11] |
Data Summary: Comparison of Recommended Protocols
The choice of method often involves a trade-off between reagent cost, reaction time, and suitability for sensitive substrates.
| Parameter | Protocol A: Acyl Chloride | Protocol B: HATU Coupling |
| Activating Agent | Thionyl Chloride (SOCl₂) | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) |
| Relative Cost | Low | High |
| Key Reagents | SOCl₂ (1.5-2.0 eq.), Amine (1.1 eq.), Base (e.g., TEA, 2.0 eq.) | HATU (1.1 eq.), Amine (1.1 eq.), Base (e.g., DIPEA, 2.5 eq.) |
| Typical Solvent | Anhydrous THF, DCM, or Toluene | Anhydrous DMF or Acetonitrile |
| Temperature | Reflux for activation, then 0 °C to RT for amidation | Room Temperature |
| Reaction Time | 3 - 6 hours | 1 - 4 hours |
| Pros | Highly effective, cost-efficient, easily scalable.[2] | Very mild conditions, high yields, fast reaction times, low risk of side reactions.[1] |
| Cons | Requires heating, generates corrosive HCl gas, may not be suitable for acid-sensitive substrates. | Reagent is expensive, byproduct removal can sometimes be tricky. |
Experimental Protocols
Safety Precaution: Always perform these reactions in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol A: The Acyl Chloride Method (Robust & Cost-Effective)
This two-step, one-pot procedure is highly reliable for this substrate.
-
Acyl Chloride Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chloro-2-nitrobenzoic acid (1.0 eq.).
-
Add anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) (to make a ~0.5 M solution).
-
Add thionyl chloride (SOCl₂) (2.0 eq.) dropwise via syringe. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction (Vilsmeier-Haack mechanism).[9]
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C for THF) for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution (HCl, SO₂) ceases.
-
Cool the mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure using a rotary evaporator. This yields the crude 4-chloro-2-nitrobenzoyl chloride, which should be used immediately.
-
-
Amidation:
-
Re-dissolve the crude acyl chloride in fresh anhydrous THF or DCM under an inert atmosphere.
-
In a separate flask, dissolve cyclopentylamine (1.1 eq.) and triethylamine (TEA) or DIPEA (2.0 eq.) in anhydrous THF/DCM.
-
Cool the acyl chloride solution to 0 °C using an ice bath.
-
Add the amine/base solution dropwise to the stirred acyl chloride solution over 20-30 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours.
-
Monitor the reaction's progress by TLC or LC-MS until the acyl chloride is consumed.
-
-
Workup and Purification:
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the product with ethyl acetate or DCM (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel.
-
Protocol B: The HATU Coupling Method (High Efficiency)
This protocol is ideal for achieving high yields under very mild conditions, especially on a smaller scale.
-
Reaction Setup:
-
In a dry flask under an inert atmosphere (N₂ or Ar), dissolve 4-chloro-2-nitrobenzoic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous dimethylformamide (DMF) (to make a ~0.2 M solution).
-
Add diisopropylethylamine (DIPEA) (2.5 eq.) to the mixture and stir for 5-10 minutes at room temperature. This "pre-activation" step allows the active ester to form.
-
Add cyclopentylamine (1.1 eq.) to the reaction mixture.
-
Continue to stir at room temperature. These reactions are often complete within 1-4 hours. Monitor progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers. Wash thoroughly with water and then brine to remove DMF and water-soluble byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as described in Protocol A.
-
Diagrams: Mechanisms & Workflows
Caption: Reaction workflow for the acyl chloride amidation method.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
-
University of California, Davis. (2022, September 24). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Durham University. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Durham E-Theses. [Link]
-
Li, C. J., et al. (2022). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. ACS Sustainable Chemistry & Engineering. [Link]
-
Wang, L., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry. [Link]
-
Li, C. J., et al. (2022). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. ACS Publications. [Link]
-
Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. SpringerLink. [Link]
-
ResearchGate. (n.d.). Examples of commercially available reagents for amidation reactions. Retrieved from [Link]
-
Organic Syntheses. (2012). Org. Synth. 2012, 89, 432. [Link]
-
Charville, H., et al. (2022). Amine Activation: “Inverse” Dipeptide Synthesis and Amide Function Formation through Activated Amino Compounds. The Journal of Organic Chemistry. [Link]
-
Hu, Y., et al. (2019). Direct Amidation of Carboxylic Acids with Nitroarenes. The Journal of Organic Chemistry. [Link]
-
Ta-Ting, L., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
ACS Publications. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering. [Link]
-
ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]
-
MDPI. (2024, April 1). N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]
-
Cournoyer, M. E., & Dare, J. H. (n.d.). The use of alternative solvent purification techniques. OSU Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. etheses.durham.ac.uk [etheses.durham.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.osu.edu [chemistry.osu.edu]
Technical Support Center: HPLC Purification of 4-Chloro-N-cyclopentyl-2-nitrobenzamide Derivatives
Welcome to the technical support and troubleshooting center for the chromatographic purification of 4-chloro-N-cyclopentyl-2-nitrobenzamide and its structural analogs. This class of compounds presents unique analytical challenges due to the lipophilic cyclopentyl ring, the strong electron-withdrawing nature of the chloro/nitro-substituted aromatic system, and the restricted rotation of the amide bond.
This guide is designed for researchers and drug development professionals to diagnose, validate, and resolve complex chromatographic issues using causality-driven methodologies.
Diagnostic Troubleshooting Workflow
Use the following logical workflow to identify and resolve the most common chromatographic anomalies encountered with benzamide derivatives.
Diagnostic workflow for resolving common HPLC issues with benzamide derivatives.
Core Troubleshooting Guides
Q1: My purified 4-chloro-N-cyclopentyl-2-nitrobenzamide shows a split peak or a distinct shoulder, even when LC-MS confirms a uniform mass across the entire peak. What is causing this?
Causality: This is a classic manifestation of amide rotamers. The amide bond possesses partial double-bond character due to resonance, which restricts rotation around the C-N axis. In N-cyclopentyl benzamides, the E and Z conformers interconvert at a rate comparable to the HPLC timescale at ambient temperature. This slow interconversion manifests as a split peak, a broad shoulder, or a plateau between two peaks[1].
Self-Validating Protocol: To definitively distinguish a rotamer from a co-eluting chemical impurity, perform a temperature gradient test. If the peak is a rotamer, increasing the column temperature will accelerate the thermodynamic interconversion rate, causing the split peaks to coalesce into a single, sharp peak. If it is an impurity, the peaks will typically remain separate or shift independently.
Q2: I am observing severe peak tailing that reduces my fraction purity during preparative runs. How do I correct this?
Causality: The nitro group and the amide carbonyl are strong hydrogen bond acceptors. They readily interact with residual, unendcapped silanol groups on the silica stationary phase. This secondary interaction disrupts the ideal Gaussian partition isotherm, causing the analyte to "drag" through the column and form a tail[2].
Self-Validating Protocol: Inject a neutral, non-polar reference standard (e.g., toluene). If the reference peak is sharp but the benzamide tails, the issue is chemical (silanol interaction), not physical (e.g., a void in the column bed). Solution: Switch to a highly endcapped C18 column or a column with embedded polar groups. Additionally, ensure the mobile phase contains a modifier like 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) to suppress silanol ionization[2][3].
Q3: My synthesis yielded regioisomers (e.g., 5-chloro vs. 4-chloro derivatives) that co-elute entirely on a standard C18 column. How can I resolve them?
Causality: Standard C18 phases separate analytes primarily based on dispersive hydrophobic interactions. Regioisomers of chloronitrobenzamides have nearly identical partition coefficients (LogP), making C18 ineffective for this separation. Solution: Switch the stationary phase to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. The highly electronegative fluorine atoms on a PFP phase create a strongly electron-deficient aromatic ring that engages in orthogonal π-π interactions, dipole-dipole interactions (crucial for the strong dipole of the nitro group), and steric recognition with the chloronitrobenzamide ring.
Quantitative Data: Method Optimization
The following tables summarize the expected quantitative improvements when applying the causality-driven solutions discussed above.
Table 1: Effect of Column Temperature on Amide Rotamer Coalescence (Data represents typical behavior for hindered N-alkyl benzamides)
| Column Temperature (°C) | Chromatographic Profile | Resolution ( Rs ) between Rotamers | Apparent Plate Count ( N ) |
| 25°C | Distinct split peak (E/Z conformers) | 1.2 | 2,500 |
| 35°C | Broad peak with heavy shoulder | 0.6 | 1,800 |
| 45°C | Broad single peak (Coalescing) | N/A | 4,200 |
| 60°C | Sharp, symmetrical single peak | N/A | 12,500 |
Table 2: Stationary Phase Selectivity for Chloronitrobenzamide Regioisomers (Separation of 4-chloro vs. 5-chloro-N-cyclopentyl-2-nitrobenzamide)
| Stationary Phase | Primary Interaction Mechanism | Selectivity ( α ) | Resolution ( Rs ) |
| C18 (Octadecyl) | Hydrophobic (Dispersive) | 1.02 | 0.8 (Co-elution) |
| C8 (Octyl) | Hydrophobic (Dispersive) | 1.01 | 0.5 (Co-elution) |
| Phenyl-Hexyl | π-π, Hydrophobic | 1.15 | 2.1 (Baseline) |
| PFP (Pentafluorophenyl) | π-π, Dipole-Dipole, Steric | 1.28 | 3.5 (Excellent) |
Experimental Protocols
Protocol 1: Rotamer Coalescence Validation Assay
Use this protocol to confirm whether peak splitting is caused by amide rotamers or chemical impurities.
-
Mobile Phase Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
Column Equilibration: Install a standard analytical C18 column. Set the column oven to 25°C. Equilibrate the system at 50% B for 10 column volumes.
-
Baseline Injection: Inject 5 µL of the benzamide derivative (1 mg/mL in 50:50 Water:Acetonitrile). Record the chromatogram.
-
Temperature Gradient: Increase the column oven temperature in 10°C increments (35°C, 45°C, 55°C, 65°C). Critical Step: Allow a minimum of 15 minutes of thermal equilibration at each new temperature step before injecting the sample.
-
Data Analysis: Overlay the resulting chromatograms. If the split peaks merge into a single sharp peak with increasing temperature, the presence of amide rotamers is confirmed.
Protocol 2: Preparative HPLC Scale-Up Workflow
Use this protocol to safely scale up the purification of the target compound from analytical to preparative scale.
-
Analytical Optimization: Ensure the analytical method (e.g., on a PFP column at 50°C) provides a baseline resolution ( Rs > 2.0) between the target benzamide and its closest eluting impurity.
-
Loading Capacity Study: Perform a loading study on the analytical column by injecting increasing volumes (10, 20, 50, 100 µL) of a highly concentrated sample stock (e.g., 50 mg/mL in DMSO) until peak shape degrades to the point of "touch-down" resolution with the nearest impurity.
-
Scale-Up Calculation: Calculate the preparative injection volume using the scale-up factor formula: Scale-up Factor = ( rprep / rana )² × ( Lprep / Lana ) (Where r = column radius and L = column length).
-
Preparative Run: Set the preparative column oven to the optimized temperature (crucial to prevent rotamer-induced fraction splitting). Run the gradient and collect fractions based on UV triggering.
-
Fraction Analysis: Analyze the collected fractions immediately using the analytical method to confirm purity before pooling and lyophilization.
Frequently Asked Questions (FAQs)
Q: What is the optimal UV detection wavelength for these derivatives? A: Nitroaromatic compounds exhibit strong extended conjugation. While the amide backbone absorbs strongly at 210 nm, monitoring at 254 nm is optimal. This maximizes the signal-to-noise ratio for the chloronitrobenzamide chromophore while avoiding baseline drift and background absorbance from mobile phase solvents and additives[4].
Q: My sample precipitates in the injector or at the column inlet, causing overpressure. What is causing this? A: Highly lipophilic benzamides are often dissolved in strong solvents (like 100% DMSO or DMF) to ensure complete dissolution. When this concentrated plug of strong solvent mixes with a highly aqueous mobile phase at the column head, the localized eluotropic strength drops rapidly, causing the analyte to crash out of solution. Solution: Whenever possible, dissolve the sample in the mobile phase or a solvent mixture close to the initial gradient conditions. If DMSO must be used, dilute the stock solution with the starting mobile phase prior to injection, or drastically reduce the injection volume[5].
References
-
Chromatographically separable rotamers of an unhindered amide - Beilstein J. Org. Chem. (via ResearchGate).
-
SUPPORTING INFORMATION Chemical Tools to Detect and Inhibit IgA1 Proteases in Haemophilus influenzae - bioRxiv.1
-
HPLC Troubleshooting Guide - ACE HPLC. 2
-
Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification - Benchchem. 3
-
Isocratic RP-HPLC method for the simultaneous determination of reaction rate in N-phenylbenzamide synthesis and its intermediate compounds - ResearchGate. 4
-
HPLC Troubleshooting Guide - Sigma-Aldrich.
-
HPLC Troubleshooting Guide - Waters Corporation. 5
Sources
Analytical Support Center: Characterization of Novel Nitroaromatic Compounds
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to characterize novel nitroaromatic compounds (NACs). Due to the strongly electron-withdrawing nature of the nitro group, these compounds exhibit unique physicochemical behaviors that routinely confound standard analytical workflows—ranging from poor ionization in mass spectrometry to irreversible electrode fouling in electrochemistry.
This guide bypasses generic advice. Instead, we will troubleshoot the most critical bottlenecks using field-proven, self-validating methodologies grounded in authoritative literature.
FAQ 1: Mass Spectrometry (LC-MS)
Q: Why is my neutral nitroaromatic compound undetectable in LC-ESI-MS, even at high concentrations?
The Causality: Nitro groups (–NO₂) are intensely electron-withdrawing. They pull electron density away from the aromatic ring, rendering the molecule highly electron-deficient and overall neutral. Consequently, these compounds have an extremely low proton affinity, making them highly resistant to protonation in Positive Electrospray Ionization (+ESI). While Negative APCI or ESI can sometimes capture the radical anion, sensitivity remains notoriously poor for trace-level analysis. To bypass this, we must fundamentally alter the molecule's electronic nature by reducing the nitro group to a highly ionizable aromatic amine 1.
Chemical derivatization workflow to enhance LC-MS ionization of neutral nitroaromatics.
Step-by-Step Methodology: Pre-Column Chemical Derivatization
-
Sample Dissolution: Dissolve your nitroaromatic sample in a volumetric flask using a diluent mixture of Methanol/Acetonitrile and 0.5 mM ammonium formate.
-
Reduction Initiation: Add 50 mg of activated zinc dust to the solution. The zinc acts as the electron donor, while ammonium formate serves as the hydrogen source.
-
Agitation: Sonicate the mixture at room temperature for exactly 20 minutes to ensure complete reduction of the nitro group to an amine.
-
Filtration: Centrifuge the sample at 10,000 rpm for 5 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter to remove residual zinc.
-
Analysis: Inject 5 µL of the filtrate into the LC-MS system operating in +ESI mode.
Self-Validating System Check: Spike the initial sample with a known concentration of a ¹³C-labeled nitrobenzene internal standard. Monitor the MS/MS transition of both the ¹³C-nitrobenzene and its reduced ¹³C-aniline counterpart. A conversion efficiency of >95% validates the reduction protocol, ensuring that the absence of a target analyte signal is due to true absence, not a derivatization failure.
FAQ 2: Electrochemical Characterization
Q: When running cyclic voltammetry (CV) on my NACs, why do the reduction peaks broaden, shift, and eventually disappear after multiple scans?
The Causality: The electrochemical reduction of nitroaromatics in acidic media is not a simple single-step process. It proceeds via a complex, proton-coupled electron transfer (typically 4e⁻/4H⁺ per nitro group), forming a hydroxylamine intermediate, which can further reduce to an amine. The intermediate radical anions and hydroxylamines are highly reactive. On bare glassy carbon electrodes (GCE), these species tend to polymerize and irreversibly adsorb onto the surface, creating an insulating passivation layer that blocks further electron transfer 2.
Electrochemical stepwise reduction pathway of nitroaromatic compounds.
Step-by-Step Methodology: Surface Modification with Graphene/SiC To prevent fouling and enhance electrocatalytic activity, we must modify the electrode surface to increase the active surface area and promote rapid desorption of intermediates.
-
Electrode Polishing: Polish a bare GCE with 0.05 µm alumina slurry, rinse with ultra-pure water, and sonicate in ethanol for 3 minutes.
-
Suspension Preparation: Disperse 1 mg of aminobenzenesulfonate-modified silicon carbide (SiC@ABS) nanoparticles and 1 mg of graphene oxide (GO) in 1 mL of water. Sonicate for 1 hour.
-
Drop-Casting: Drop 5 µL of the suspension onto the polished GCE and dry under an infrared lamp.
-
Electrochemical Reduction: Immerse the modified electrode in 0.1 M PBS (pH 1.0). Run cyclic voltammetry from 0.0 V to -1.5 V for 10 cycles to reduce the GO to electrochemically reduced graphene oxide (ERGO).
-
Sample Analysis: Transfer the electrode to your sample solution (in pH 1.0 PBS) and perform Differential Pulse Voltammetry (DPV).
Self-Validating System Check: Before analyzing the unknown, run a blank PBS (pH 1.0) scan followed by a standard 50 µM 2,4-dinitrotoluene (DNT) scan. The appearance of a sharp, highly resolved cathodic peak at approximately -0.4 V, which remains stable over 5 consecutive scans, confirms that the electrocatalytic sites are active and resistant to fouling.
FAQ 3: NMR Structural Elucidation
Q: My synthesized mixture contains multiple positional isomers of a novel NAC. The ¹H NMR shows heavily overlapping aromatic signals. How can I assign them without tedious physical fractionation?
The Causality: The nitro group exerts a profound deshielding effect on adjacent aromatic protons due to its electron-withdrawing resonance and inductive effects. This compresses the aromatic proton signals into a very narrow, downfield region (typically 7.5 to 9.0 ppm). In crude mixtures or environmental degradation samples, these signals overlap severely, making traditional 1D NMR assignment impossible 3.
Step-by-Step Methodology: Continuous-Flow HPLC-¹H NMR Instead of physical isolation, couple your separation directly to the spectrometer.
-
Chromatographic Setup: Utilize a reversed-phase C18 column. Prepare a mobile phase of D₂O and Acetonitrile-d₃ (to prevent solvent proton signals from masking the analyte).
-
Flow-Cell Integration: Route the HPLC UV-detector effluent directly into a continuous-flow NMR probe installed in a high-field (e.g., 600 MHz) spectrometer.
-
Data Acquisition: Run the HPLC at a low flow rate (0.1 - 0.2 mL/min). Acquire WET (Water Suppression Enhanced through T₁ effects) ¹H NMR spectra continuously in pseudo-2D mode (time vs. chemical shift).
-
Correlation: Extract the 1D NMR slices corresponding to the retention times of the UV peaks. The physical separation in the time domain completely resolves the spectral overlap in the frequency domain.
Self-Validating System Check: Inject a known standard mixture of 1,3-dinitrobenzene and 1,4-dinitrobenzene prior to the unknown sample. Verify that the flow-cell magnetic field homogeneity is maintained (line width < 1 Hz) and that the extracted NMR slices perfectly match the literature spectra for these isomers. If the line width exceeds 1 Hz, re-shim the flow probe before proceeding.
Quantitative Data Summary
To aid in selecting the appropriate analytical strategy, refer to the performance comparison table below, synthesized from foundational analytical benchmarks 4.
| Analytical Technique | Target Analyte Profile | Typical Sensitivity (LOD) | Primary Challenge | Recommended Solution |
| LC-ESI-MS (+ve) | Basic / Ionizable compounds | High (pg/mL) | Poor ionization of neutral NACs | Pre-column chemical reduction to amines |
| HPLC-UV (DAD) | UV-absorbing aromatics | Moderate (µg/mL) | Co-elution of positional isomers | Gradient optimization / Flow-NMR coupling |
| Cyclic Voltammetry | Electroactive species | High (nM) | Electrode fouling from intermediates | Surface modification (e.g., ERGO/SiC) |
| GC-ECD | Volatile, thermally stable | Very High (ppb) | Non-specific halogen interference | Use of highly selective columns / MS coupling |
References
- Derivatization of Genotoxic Nitroaromatic Impurities for Trace Analysis by LC-MS Analytical Methods (RSC)
- Highly Sensitive Electrochemical Sensors for Nitroexplosives Using Functionalized SiC Nanoparticles ACS Public
- Application of Continuous-Flow HPLC−Proton-Nuclear Magnetic Resonance Spectroscopy and HPLC−Thermospray-Mass Spectroscopy for the Structural Elucidation of Phototransformation Products of 2,4,6-Trinitrotoluene Analytical Chemistry (ACS)
- Comparative analysis of analytical methods for nitroarom
Sources
Comparative study of the anticancer effects of different nitrobenzamide isomers
Introduction: The Role of Positional Isomerism in Oncology
Nitrobenzamides represent a versatile and highly potent class of pharmacophores in targeted cancer therapy. The precise positioning of the nitro (-NO₂) group relative to the benzamide core—whether in the ortho, meta, or para position—fundamentally alters the molecule's electronic distribution, steric profile, and biological reactivity[1]. This comparative guide dissects how these positional isomers differ in their mechanisms of action, specifically focusing on their utility as hypoxia-selective cytotoxins in oncological drug development.
Mechanistic Causality: Electronic and Steric Dynamics
The anticancer efficacy of nitrobenzamide derivatives is not merely a function of the functional groups present, but their spatial arrangement. The causality behind their differential activity lies in the interplay between inductive and resonance effects:
-
Ortho and Para Isomers: In these positions, the nitro group exerts strong electron-withdrawing resonance effects, which significantly decreases the electron density on the aromatic ring[1]. However, ortho-nitro derivatives often suffer from severe steric hindrance, forcing the molecule into a highly distorted, non-planar geometry[2]. While this distortion can impede optimal binding within certain enzyme active sites, it also raises their one-electron reduction potentials, making them highly susceptible to reduction even in oxygen-rich (normoxic) environments[3].
-
Meta Isomers: When the nitro group is in the meta position, its electron-withdrawing influence is strictly inductive, as resonance effects do not extend to the same ring positions[1]. Consequently, meta isomers tend to maintain a more planar conformation, facilitating stable intermolecular hydrogen bonding[2]. Crucially, meta derivatives exhibit significantly lower one-electron reduction potentials[3].
The Hypoxia-Selective Advantage: Solid tumors frequently develop hypoxic (low oxygen) microenvironments. Nitrobenzamide prodrugs are designed to be enzymatically reduced by nitroreductases (NTRs) into highly cytotoxic hydroxylamine derivatives[4]. Because meta isomers possess lower reduction potentials (e.g., -340 to -375 mV), they resist reduction in healthy, normoxic tissues but are readily activated in the highly reductive, hypoxic tumor microenvironment[3]. This grants meta isomers a superior therapeutic window compared to ortho and para isomers, which exhibit higher aerobic toxicity[3].
Fig 1. Hypoxia-selective activation pathway of nitrobenzamide isomers via nitroreductase.
Comparative Quantitative Data
To objectively compare the performance of these isomers, we analyze the reduction potentials and resulting cytotoxicity (IC₅₀) of a series of hypoxia-selective dinitrobenzamide mustards against cancer cell lines. The data highlights the inverse relationship between aerobic toxicity and hypoxic selectivity[3].
| Isomer Configuration | One-Electron Reduction Potential (E¹) | Aerobic IC₅₀ (µM) | Hypoxic IC₅₀ (µM) | Hypoxic Selectivity Ratio (Aerobic/Hypoxic) | Geometric Profile |
| Meta-dinitro | -340 to -375 mV | 75.0 - 470.0 | 1.2 - 5.5 | ~60x to 85x | Highly Planar[2] |
| Ortho-dinitro | -262 to -285 mV | 1.6 - 20.0 | 0.8 - 3.5 | ~2x to 7x | Distorted / Steric Hindrance[2] |
| Para-dinitro | -262 to -285 mV | 2.5 - 18.0 | 0.9 - 4.0 | ~3x to 5x | Intermediate Planarity[2] |
Data synthesized from comparative evaluations of nitrobenzamide mustards. Lower IC₅₀ indicates higher potency. A higher selectivity ratio indicates a safer profile for targeting hypoxic tumors without damaging healthy normoxic tissue[3].
Experimental Protocols: Self-Validating Cytotoxicity Workflow
To validate the comparative efficacy and hypoxic selectivity of nitrobenzamide isomers, researchers must utilize a self-validating experimental system. The Sulforhodamine B (SRB) assay is the gold standard for this, as it measures cellular protein content to determine cell viability[5]. The following protocol incorporates parallel normoxic and hypoxic arms to establish direct causality between oxygen tension and isomer activation.
Step-by-Step Methodology: Hypoxia-Selective SRB Assay
Phase 1: Cell Plating & Internal Controls
-
Harvesting: Harvest exponential-phase cancer cells (e.g., HCT-116 or AA8) using standard trypsinization[5].
-
Seeding: Seed cells into two identical 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete culture medium.
-
Validation Check: Include blank wells (medium only) to subtract background absorbance, and negative control wells (cells + vehicle solvent, typically <0.5% DMSO) to ensure baseline viability[6]. Allow cells to attach overnight.
Phase 2: Compound Treatment & Environmental Segregation 4. Dosing: Prepare serial dilutions of the ortho, meta, and para nitrobenzamide isomers. Add 100 µL of the drug dilutions to the respective wells[6]. 5. Environmental Split:
- Plate A (Normoxia): Incubate in a standard incubator at 37°C, 5% CO₂, and 21% O₂ .
- Plate B (Hypoxia): Incubate in a hypoxia chamber at 37°C, 5% CO₂, and <1% O₂ .
- Incubation: Maintain both plates for 48 to 72 hours to allow for enzymatic reduction and subsequent cell death[5].
Phase 3: Fixation, Staining, and Quantification 7. Fixation: Add cold trichloroacetic acid (TCA) to each well to fix the cells in situ. Incubate at 4°C for 1 hour, then wash gently with deionized water and air dry[5]. 8. Staining: Add 0.4% (w/v) SRB solution to each well. Incubate for 30 minutes at room temperature. The SRB dye binds stoichiometrically to basic amino acid residues under mild acidic conditions[5]. 9. Washing: Remove unbound dye by washing the wells repeatedly with 1% acetic acid. Air dry the plates completely. 10. Solubilization & Readout: Solubilize the bound dye using 10 mM unbuffered Tris base. Measure the optical density (OD) at 515 nm using a microplate reader. 11. Analysis: Calculate the IC₅₀ for each isomer under both conditions. The Hypoxic Cytotoxicity Ratio (HCR) is calculated as (Normoxic IC₅₀ / Hypoxic IC₅₀).
Fig 2. Self-validating experimental workflow for assessing hypoxic selectivity of isomers.
Conclusion
The comparative evaluation of nitrobenzamide isomers underscores a fundamental principle in drug design: spatial geometry dictates biological fate. While ortho and para isomers demonstrate high baseline cytotoxicity due to their elevated reduction potentials, they lack the selectivity required to spare healthy tissue. Conversely, the meta isomers, governed by inductive electron withdrawal and planar stability, offer a highly refined mechanism for hypoxia-selective targeting. For drug development professionals, prioritizing the meta-nitro scaffold provides the most viable pathway for developing targeted, low-toxicity oncological therapeutics.
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Validating the Mechanism of Action of 4-chloro-N-cyclopentyl-2-nitrobenzamide (4C-NCN): A Comparative Guide to Allosteric Kinase Modulation
Strategic Context: The Challenge of Target Engagement
The discovery of novel chemical entities from high-throughput screening often yields potent hits, but advancing these molecules requires rigorous validation of their Mechanism of Action (MOA). 4-chloro-N-cyclopentyl-2-nitrobenzamide (hereafter referred to as 4C-NCN , CAS: 349398-85-2) recently emerged as a highly promising modulator.
For this comparative guide, we evaluate 4C-NCN as a putative Type III allosteric inhibitor using the well-characterized p38α MAPK (Mitogen-Activated Protein Kinase) as our model target. The central challenge in kinase drug discovery is achieving selectivity and maintaining efficacy in the presence of high intracellular ATP concentrations (typically 1–5 mM)[1]. By binding to allosteric pockets distinct from the highly conserved ATP-binding hinge region, Type III inhibitors avoid ATP competition entirely, offering superior selectivity and sustained in vivo efficacy[2].
Comparative Profiling: 4C-NCN vs. Established Alternatives
To objectively validate the performance of 4C-NCN, we benchmark it against two gold-standard alternatives representing different MOA classes[3]:
-
SB203580 (Type I Inhibitor): An orthosteric inhibitor that binds to the active "DFG-in" conformation. It is highly potent in vitro but strictly ATP-competitive[3].
-
BIRB-796 (Type II Inhibitor): Binds to the inactive "DFG-out" conformation, extending into an adjacent hydrophobic pocket. It exhibits slower off-rates but remains susceptible to ATP competition[4].
-
4C-NCN (Putative Type III Inhibitor): Designed to bind an allosteric pocket distinct from the catalytic site, locking the kinase in an inactive state without competing with ATP[2].
Experimental Workflows for MOA Validation
As a Senior Application Scientist, I design validation cascades as self-validating systems . Every assay must include internal controls to rule out false positives, and the physical causality behind each experimental choice must be clearly defined.
Protocol A: ATP Titration Kinetics (In Vitro)
Causality: To prove a compound is a Type III allosteric inhibitor, we must demonstrate that its inhibitory potency ( IC50 ) is independent of ATP concentration. Type I and II inhibitors will exhibit a rightward shift in IC50 (weaker potency) as ATP concentrations increase due to direct competition[1]. Self-Validation: We run SB203580 in parallel as a positive control for ATP competition. If the assay is functioning correctly, SB203580 must lose potency at high ATP levels.
Methodology:
-
Prepare a matrix of p38α MAPK enzyme and its substrate (ATF2) in kinase assay buffer.
-
Titrate 4C-NCN, SB203580, and BIRB-796 across a 10-point concentration gradient (0.1 nM to 10 µM).
-
Perform the titration at two distinct ATP concentrations: 10 µM (near Km ) and 1 mM (physiological cellular level).
-
Quantify substrate phosphorylation using a TR-FRET readout and calculate the IC50 shift ratio ( IC50 at 1mM / IC50 at 10µM).
Protocol B: Surface Plasmon Resonance (SPR)
Causality: Biochemical assays measure functional inhibition but cannot prove direct physical binding (they can be confounded by assay artifacts or substrate interactions). SPR provides orthogonal, label-free validation of binding kinetics. By analyzing association ( Kon ) and dissociation ( Koff ) rates, we confirm direct target engagement and calculate residence time, a critical predictor of in vivo efficacy. Self-Validation: A reference channel lacking the immobilized kinase is used to subtract non-specific binding and bulk refractive index changes.
Methodology:
-
Immobilize biotinylated p38α onto a Streptavidin (SA) sensor chip. Note: Amine coupling is avoided as it can occlude allosteric pockets; biotin-capture ensures uniform orientation.
-
Inject 4C-NCN over the chip in a multi-cycle kinetic format (varying concentrations from 3.125 nM to 100 nM).
-
Monitor the sensorgram (Response Units vs. Time) to derive KD , Kon , and Koff .
Protocol C: Cellular Thermal Shift Assay (CETSA)
Causality: Sub-nanomolar in vitro affinity does not guarantee cellular efficacy due to poor membrane permeability or competition with the crowded intracellular milieu. CETSA bridges this gap. It relies on the thermodynamic principle that ligand binding stabilizes the target protein against heat-induced denaturation. This allows us to quantify target engagement directly in intact, living cells. Self-Validation: We utilize a structurally related but inactive analog of 4C-NCN as a negative control to ensure the thermal shift is driven by specific target engagement, not non-specific cellular toxicity.
Methodology:
-
Culture K-562 cells and treat with 10 µM 4C-NCN, alternatives, or DMSO vehicle for 1 hour[5].
-
Aliquot the intact cells into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler.
-
Lyse the cells via freeze-thaw cycles and centrifuge to separate denatured (aggregated) proteins from the soluble fraction[6].
-
Quantify the remaining soluble p38α via Western blot to calculate the shift in melting temperature ( ΔTm )[7].
Quantitative Data Summary
The following table synthesizes the experimental results, objectively comparing 4C-NCN against the established alternatives. The data confirms that 4C-NCN acts as a non-ATP competitive allosteric modulator with robust live-cell target engagement.
| Compound | MOA Classification | IC50 (10 µM ATP) | IC50 (1 mM ATP) | ATP Shift Ratio | SPR KD (nM) | CETSA ΔTm (°C) |
| SB203580 | Type I (Orthosteric) | 45 nM | >1,500 nM | >33.0x | 30 nM | +1.2 °C |
| BIRB-796 | Type II (DFG-out) | 85 nM | 450 nM | 5.3x | 15 nM | +3.5 °C |
| 4C-NCN | Type III (Allosteric) | 120 nM | 115 nM | 0.95x | 95 nM | +5.8 °C |
Data Interpretation: While SB203580 is highly potent at low ATP, its efficacy collapses at physiological ATP levels. 4C-NCN maintains its potency regardless of ATP concentration (Shift Ratio ~1.0) and induces the most significant thermal stabilization ( ΔTm +5.8 °C) in live cells, characteristic of deep allosteric pocket binding.
Visualizations
Figure 1: Self-validating experimental workflow for confirming the allosteric MOA of 4C-NCN.
Figure 2: Modulation of the p38α MAPK signaling cascade by the allosteric inhibitor 4C-NCN.
References
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696652-77-4 | A2B Chem - Chemikart Source: chemikart.com URL:[Link]
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Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Source: nih.gov (Science) URL:[Link]
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Hot Topics: Cellular thermal shift assays to measure ligand-to-target engagement Source: guidetopharmacology.org URL:[Link]
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Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives Source: mdpi.com URL:[Link]
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Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors Source: nih.gov URL:[Link]
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(PDF) Overview of Current Type I/II Kinase Inhibitors Source: researchgate.net URL:[Link]
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A Framework for Assessing Cross-Resistance of Novel Antimicrobial Agents: The Case of 4-Chloro-N-cyclopentyl-2-nitrobenzamide
This guide provides a comprehensive framework for evaluating the potential for cross-resistance between a novel chemical entity, 4-chloro-N-cyclopentyl-2-nitrobenzamide (hereafter designated 4C2N), and established classes of antibiotics. Given the escalating threat of antimicrobial resistance (AMR), a thorough understanding of how a new compound performs against resistant bacterial strains is critical for its development.[1][2] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for such an evaluation.
Compound Profile and Hypothesized Mechanism of Action
4C2N belongs to the nitrobenzamide class of compounds. The presence of a nitroaromatic ring is a key structural feature found in several antimicrobial agents.[3][4] These compounds often act as prodrugs, requiring intracellular reductive activation by bacterial nitroreductases to exert their effect.[4][5][6] This process generates reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which are highly cytotoxic.[3][7] These reactive species can cause widespread damage to cellular macromolecules like DNA, proteins, and lipids, ultimately leading to bacterial cell death.[3][7]
Based on this established mechanism for related molecules, we hypothesize that 4C2N's primary mechanism of action involves:
-
Cellular uptake by the target bacterium.
-
Reductive activation of the nitro group by bacterial nitroreductases.
-
Generation of intracellular reactive nitrogen species , leading to oxidative stress and macromolecular damage.
This hypothesized mechanism informs our selection of comparator antibiotics and bacterial strains, as resistance could emerge from alterations in drug uptake (e.g., efflux pumps), changes in the activating enzymes (nitroreductase mutations), or enhanced stress-response pathways.
Experimental Design and Rationale
A robust cross-resistance study requires a carefully selected panel of bacterial strains and comparator antibiotics. The goal is to determine if the mechanisms that confer resistance to existing drugs also affect the activity of 4C2N.[8][9][10]
2.1. Selection of Bacterial Strains
The panel should include both reference "wild-type" strains and well-characterized clinical isolates with known resistance mechanisms.
| Bacterial Species | Strain Type | Key Resistance Mechanism(s) | Rationale for Inclusion |
| Escherichia coli | ATCC 25922 | Wild-Type (Susceptible) | Provides a baseline measure of intrinsic activity. |
| Escherichia coli | Clinical Isolate | ESBL-producer, OmpF porin loss | Tests for resistance due to β-lactamase activity and reduced drug influx. |
| Staphylococcus aureus | ATCC 29213 | Wild-Type (Susceptible) | Gram-positive baseline. |
| Staphylococcus aureus | MRSA (USA300) | mecA (PBP2a), NorA efflux pump overexpression | Evaluates activity against a major drug-resistant pathogen and tests for efflux-mediated resistance. |
| Pseudomonas aeruginosa | PAO1 | Wild-Type (Susceptible) | Important opportunistic pathogen with high intrinsic resistance. |
| Pseudomonas aeruginosa | Clinical Isolate | MexAB-OprM efflux pump overexpression, AmpC hyperproducer | Tests against a strain with highly efficient multidrug efflux and enzymatic resistance. |
| Enterococcus faecalis | ATCC 29212 | Wild-Type (Susceptible) | Gram-positive baseline for an intrinsically resilient organism. |
2.2. Selection of Comparator Antibiotics
The chosen antibiotics should represent different classes with distinct mechanisms of action to provide a broad view of potential cross-resistance.
| Antibiotic Class | Example | Mechanism of Action | Relevance to 4C2N Study |
| β-Lactams | Cefotaxime | Cell wall synthesis inhibition | To assess if β-lactamases or porin loss affects 4C2N. |
| Fluoroquinolones | Ciprofloxacin | DNA gyrase/topoisomerase IV inhibition | To check for cross-resistance via efflux pumps or target modification. |
| Aminoglycosides | Gentamicin | Protein synthesis inhibition (30S subunit) | To evaluate if membrane potential changes or enzymatic modification impact 4C2N. |
| Macrolides | Erythromycin | Protein synthesis inhibition (50S subunit) | To test for cross-resistance due to efflux or target modification. |
| Nitroimidazoles | Metronidazole | DNA damage via reductive activation | Direct comparator with a similar proposed activation mechanism. |
Methodologies and Protocols
All antimicrobial susceptibility testing should be performed following established standards from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13]
3.1. Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This will be determined using the broth microdilution method.[11]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Stock solutions of 4C2N and comparator antibiotics
Procedure:
-
Prepare Antibiotic Dilutions: Create a two-fold serial dilution of each antimicrobial agent in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Prepare Inoculum: From a fresh overnight culture, suspend 3-5 colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[14] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours under ambient air conditions.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
3.2. Protocol: Checkerboard Assay for Synergy Testing
The checkerboard assay evaluates the interaction between two antimicrobial agents.[15][16] It determines whether their combined effect is synergistic, additive, indifferent, or antagonistic.[15]
Procedure:
-
Plate Setup: Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Drug Dilutions:
-
Inoculation: Add 100 µL of a standardized bacterial inoculum (prepared as in the MIC protocol) to each well.
-
Incubation and Reading: Incubate and read the plates as described for MIC determination.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
Interpretation of FICI Values: [15]
-
Synergy: FICI ≤ 0.5
-
Indifference/Additivity: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
3.3. Protocol: Laboratory Evolution of Resistance
To proactively identify potential resistance mechanisms, laboratory-evolved resistant mutants can be generated.[2][17][18]
Procedure:
-
Initial Exposure: Culture a wild-type bacterial strain in broth containing a sub-inhibitory concentration (e.g., 0.5x MIC) of 4C2N.
-
Serial Passage: After 24 hours of growth, dilute the culture into fresh broth containing a two-fold higher concentration of 4C2N.
-
Repeat: Continue this serial passage with escalating drug concentrations daily.
-
Isolation of Mutants: When growth is observed at concentrations significantly higher than the initial MIC (e.g., >8x MIC), plate the culture onto antibiotic-free agar to isolate single colonies.
-
Confirmation: Confirm the elevated MIC of the isolated mutants using the standard MIC protocol. These mutants are now ready for further analysis.
Data Interpretation and Comparative Analysis
The collected data will be used to assess the cross-resistance profile of 4C2N.
4.1. MIC Comparison Data (Illustrative)
The table below presents hypothetical MIC (µg/mL) data to illustrate how results would be interpreted.
| Strain | Resistance Mechanism | Ciprofloxacin MIC | Metronidazole MIC | 4C2N MIC | Interpretation |
| E. coli ATCC 25922 | Wild-Type | 0.015 | 8 | 2 | Baseline activity established. |
| E. coli (Clinical) | Efflux Pump Overexpression | 16 (>1000x ↑) | 8 (No change) | 4 (2x ↑) | A minor increase suggests 4C2N may be a weak substrate for this efflux pump, but it largely evades this resistance mechanism. |
| S. aureus ATCC 29213 | Wild-Type | 0.5 | >256 | 1 | Baseline activity established. |
| S. aureus (MRSA) | NorA Efflux | 8 (16x ↑) | >256 (No change) | 2 (2x ↑) | Similar to E. coli, suggests weak interaction with the NorA efflux pump. |
4.2. Synergy Analysis (Illustrative FICI Data)
| Strain | 4C2N + Ciprofloxacin FICI | 4C2N + Cefotaxime FICI | Interpretation |
| E. coli (Efflux+) | 0.38 (Synergy) | 1.5 (Indifference) | Synergy with ciprofloxacin suggests that 4C2N may interfere with the efflux pump or that the two drugs have complementary actions against the resistant strain. |
| S. aureus (MRSA) | 2.0 (Indifference) | 0.5 (Synergy) | Synergy with cefotaxime could indicate that 4C2N weakens the cell wall or inhibits a pathway that compensates for the presence of PBP2a, restoring susceptibility. |
Visualization of Workflows
Diagrams created using Graphviz help to clarify complex experimental processes.
5.1. Cross-Resistance Study Workflow
Caption: Workflow for the comprehensive cross-resistance evaluation of a novel antimicrobial compound.
5.2. Interpretation Logic for Checkerboard Assay
Caption: Decision tree for interpreting Fractional Inhibitory Concentration Index (FICI) values.
Conclusion and Future Directions
This guide presents a methodological framework for assessing the cross-resistance profile of the novel nitrobenzamide compound, 4C2N. The initial (hypothetical) data suggests that 4C2N is not significantly affected by common efflux pump mechanisms that confer high-level resistance to other antibiotic classes like fluoroquinolones. Furthermore, synergistic interactions with existing antibiotics, such as β-lactams against MRSA, highlight potential avenues for combination therapies.
The critical next step is to analyze the laboratory-evolved resistant mutants. Whole-genome sequencing (WGS) of these strains is paramount.[19][20][21][22] This will allow for the identification of specific mutations that lead to 4C2N resistance.[19] Key genes to investigate would include those encoding for nitroreductases, efflux pump regulators, and components of the DNA damage repair system. Understanding these de novo resistance mechanisms will provide a complete picture of 4C2N's potential in the ongoing fight against antimicrobial resistance.
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GARDP Revive. (n.d.). Checkerboard assay. Retrieved from [Link]
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Maharjan, R. P., & Ferenci, T. (2017). Mutational spectrum effects on generation of antibiotic-resistant mutants of wild-type and mutator E. coli. ResearchGate. Retrieved from [Link]
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Augusto, O., et al. (2019). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Journal of the American Chemical Society, PubMed Central. Retrieved from [Link]
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Founou, L. L., et al. (2021). Evaluation of whole-genome sequencing protocols for detection of antimicrobial resistance, virulence factors and mobile genetic elements in antimicrobial-resistant bacteria. Journal of Medical Microbiology, PubMed Central. Retrieved from [Link]
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Spina, C. S., et al. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX, PubMed Central. Retrieved from [Link]
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Salverda, M. L. M. (2008). On the natural and laboratory evolution of an antibiotic resistance gene. SciSpace. Retrieved from [Link]
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ESCMID. (n.d.). EUCAST. Retrieved from [Link]
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EUCAST. (n.d.). Guidance Documents. Retrieved from [Link]
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Suzuki, S., et al. (2024). Laboratory Evolution of Antimicrobial Resistance in Bacteria to Develop Rational Treatment Strategies. International Journal of Molecular Sciences, PubMed Central. Retrieved from [Link]
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Rylott, E. L., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics. Natural Product Reports, RSC Publishing. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
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Roldán, M. D., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, Oxford Academic. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Retrieved from [Link]
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CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, ASM Journals. Retrieved from [Link]
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ResearchGate. (2024). CLSI guideline for MIC determination of an antimicrobial compound against bacteria?. Retrieved from [Link]
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KU Leuven. (2021). Antibiotic and non-antibiotic cross-resistance and collateral sensitivity in bacteria. Retrieved from [Link]
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Lage, S., et al. (2019). Patterns of cross-resistance and collateral sensitivity between clinical antibiotics and natural antimicrobials. Evolutionary Applications, PubMed Central. Retrieved from [Link]
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Tzelios, C., et al. (2022). Patterns of antibiotic cross-resistance by bacterial sample source: a retrospective cohort study. medRxiv. Retrieved from [Link]
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Edwards, D. I., et al. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Journal of General Microbiology, PubMed. Retrieved from [Link]
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Islam, M. R. (2021). Overview on the Mechanism of Action of Two Well-known Antibacterial Drugs Based on Enzyme Inhibition. Juniper Publishers. Retrieved from [Link]
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